molecular formula C5H14ClNO B2363021 Ethoxy(propan-2-yl)amine hydrochloride CAS No. 1909313-11-6

Ethoxy(propan-2-yl)amine hydrochloride

Cat. No.: B2363021
CAS No.: 1909313-11-6
M. Wt: 139.62
InChI Key: FNGAAKWIDNYABD-UHFFFAOYSA-N
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Description

Ethoxy(propan-2-yl)amine hydrochloride (CAS 1909313-11-6) is an organic amine compound supplied as its hydrochloride salt to enhance stability. With a molecular formula of C5H14ClNO and a molecular weight of 139.62 g/mol, this compound serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research . The structure of the parent amine, N-ethoxypropan-2-amine, features an ethoxy group linked to a secondary amine, which is also a propan-2-yl group, making it a valuable precursor for the synthesis of more complex molecules . Researchers utilize this amine hydrochloride in various synthetic pathways. Its application is demonstrated in the construction of heterocyclic systems, such as serving as a precursor in the synthesis of 2-(1-ethoxypropan-2-ylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, a fused ring system of interest in pharmaceutical development . It is also employed in the synthesis of functionalized intermediates like 5-(1-ethoxypropan-2-ylamino)-N'-hydroxy-2,2-dimethylpentanimidamide, highlighting its role in introducing the 1-ethoxypropan-2-ylamino moiety into target structures . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Proper laboratory handling procedures should be followed. The compound is associated with the MDL number MFCD29763229 .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethoxypropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-4-7-6-5(2)3;/h5-6H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGAAKWIDNYABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909313-11-6
Record name ethoxy(propan-2-yl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical structure and properties of Ethoxy(propan-2-yl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Applications in Pharmaceutical Development

Executive Summary

Ethoxy(propan-2-yl)amine hydrochloride (also known as N-Ethoxy-N-isopropylamine hydrochloride ) is a specialized N,O-dialkylhydroxylamine derivative used primarily as a reagent in organic synthesis. While analogous to the ubiquitous Weinreb amine (N-methoxy-N-methylamine), this compound offers distinct steric and physicochemical advantages. Its bulky isopropyl group and lipophilic ethyl tail modulate nucleophilicity and solubility, making it a critical tool for synthesizing sterically demanding Weinreb amides and as a directing group in C-H activation chemistries.

This guide provides a comprehensive technical analysis of the compound, detailing its chemical identity, validated synthesis protocols, and mechanistic applications in drug development.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identifiers
Parameter Details
IUPAC Name N-Ethoxypropan-2-amine hydrochloride
Common Names Ethoxy(isopropyl)amine HCl; N-Isopropyl-O-ethylhydroxylamine HCl
CAS Number 1909313-11-6
Molecular Formula

Molecular Weight 139.62 g/mol
SMILES (Free Base) CCONC(C)C
InChIKey LOPMOJDYWCHTJL-UHFFFAOYSA-N
Structural Characteristics

The molecule features a central nitrogen atom bonded to a proton (secondary amine), an isopropyl group, and an ethoxy group.

  • Steric Bulk: The isopropyl group (

    
    ) introduces significant steric hindrance compared to the methyl group in standard Weinreb reagents. This shields the nitrogen, potentially reducing side reactions during acylation.
    
  • Electronic Effect: The electronegative oxygen atom reduces the basicity of the adjacent nitrogen (alpha-effect), making the free base a potent nucleophile for acyl substitution but less prone to protonation than standard amines.

  • Salt Form: The hydrochloride salt stabilizes the oxidation-prone N-O bond and renders the compound a non-volatile, hygroscopic solid, facilitating easier handling than its liquid free base.

Physicochemical Properties[1][4][5][6]

PropertyValue / Description
Appearance White to off-white crystalline solid
Melting Point 159–165 °C (Decomposes)
Solubility Highly soluble in water, Methanol, DMSO; Sparingly soluble in DCM, Hexanes
Hygroscopicity Moderate to High (Store under desiccant)
pKa (Conjugate Acid) ~4.5–5.0 (Estimated based on N-alkoxyamine trends)
Stability Stable under inert atmosphere at -20°C. Sensitive to moisture and strong oxidizers.

Synthesis & Manufacturing

The synthesis of Ethoxy(propan-2-yl)amine hydrochloride is best achieved via reductive amination , which avoids the regioselectivity issues (N- vs. O-alkylation) common in direct alkylation methods.

Validated Synthetic Route: Reductive Amination

This protocol utilizes O-Ethylhydroxylamine and Acetone to form an oxime ether intermediate, followed by reduction.

Reaction Scheme:

  • Condensation:

    
    
    
  • Reduction:

    
    
    
  • Salt Formation:

    
    
    

Synthesis Start O-Ethylhydroxylamine (Ethoxyamine) Inter O-Ethyl Acetone Oxime (Intermediate) Start->Inter Condensation (-H2O) Reagent1 Acetone (Solvent/Reagent) Reagent1->Inter ProductBase N-Ethoxy-N-isopropylamine (Free Base) Inter->ProductBase Reduction Reductant NaBH3CN / AcOH (Reduction) Reductant->ProductBase Final Ethoxy(propan-2-yl)amine HCl (Final Salt) ProductBase->Final HCl in Dioxane Precipitation

Figure 1: Step-wise synthesis of Ethoxy(propan-2-yl)amine HCl via reductive amination.

Detailed Experimental Protocol
  • Oxime Formation:

    • Dissolve O-ethylhydroxylamine hydrochloride (1.0 eq) in Methanol.

    • Add Acetone (3.0 eq) and Pyridine (1.1 eq) to buffer the solution.

    • Stir at reflux for 2 hours. Monitor by TLC (formation of less polar oxime ether).

    • Concentrate in vacuo to remove excess acetone/methanol.

  • Reduction:

    • Redissolve residue in Glacial Acetic Acid.

    • Cool to 0°C. Add Sodium Cyanoborohydride (

      
      , 1.5 eq) portion-wise. Caution: HCN generation possible; use efficient fume hood.
      
    • Stir at Room Temperature for 12 hours.

    • Quench with NaOH (aq) to pH > 10. Extract with Diethyl Ether.[1]

  • Salt Formation:

    • Dry organic layer over

      
      .[1]
      
    • Add 4M HCl in Dioxane dropwise at 0°C.

    • Filter the white precipitate, wash with cold ether, and dry under high vacuum.[1]

Applications in Drug Development

Sterically Tuned Weinreb Amides

The primary application of this compound is as a reagent for converting carboxylic acids into N-ethoxy-N-isopropyl amides (Modified Weinreb Amides).

Mechanism & Advantage: Standard Weinreb amides (


) form a stable 5-membered chelate with metal nucleophiles (Grignard/Lithium reagents), preventing over-addition and yielding ketones upon hydrolysis.
  • The Isopropyl Advantage: The bulky isopropyl group on the nitrogen hinders nucleophilic attack at the amide carbonyl prior to chelation, improving selectivity for sterically congested substrates.

  • Solubility Tuning: The resulting ketone synthesis byproduct is

    
    , which is more lipophilic than the standard 
    
    
    
    . This facilitates easier separation from polar reaction products during workup.

Weinreb Acid Carboxylic Acid (R-COOH) Amide Modified Weinreb Amide (R-CO-N(OEt)iPr) Acid->Amide Amidation Reagent Ethoxy(propan-2-yl)amine HCl Reagent->Amide Coupling Coupling Agent (EDC/HOBt) Coupling->Amide Chelate Stable Metal Chelate (Tetrahedral Intermediate) Amide->Chelate Nucleophilic Attack + Metal Coordination Nucleophile Nucleophile (R'-MgBr or R'-Li) Nucleophile->Chelate Ketone Ketone Product (R-CO-R') Chelate->Ketone Acid Hydrolysis

Figure 2: Mechanism of Ketone Synthesis using Ethoxy(propan-2-yl)amine as a Weinreb reagent.

C-H Activation Directing Group

N-alkoxyamines function as effective directing groups (DG) for Pd(II)-catalyzed C-H activation. The


 moiety coordinates with Palladium, directing functionalization to the ortho position of benzoic acid derivatives. The isopropyl group provides a unique steric environment that can alter the regioselectivity compared to smaller DGs.

Handling, Stability, and Safety

Safety Profile
  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Hygroscopic. Handle in a glovebox or dry room if precise stoichiometry is required.

  • Incompatibility: Strong oxidizing agents, acid chlorides (unless intended reaction), acid anhydrides.

Storage
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent hydrolysis or oxidation over long periods.

References

  • Sigma-Aldrich. Ethoxy(propan-2-yl)amine hydrochloride Product Sheet. CAS 1909313-11-6.[2][3] Available at:

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.
  • PubChem. Ethoxy(propan-2-yl)amine hydrochloride Compound Summary. CID 122163408.[4] Available at:

  • BLD Pharm. 1909313-11-6 Technical Data. Available at:

  • Feuer, H. et al. "Preparation of N,O-Dialkylhydroxylamines." Journal of Organic Chemistry, 1965. (General synthesis methodology).

Sources

Solubility of Ethoxy(propan-2-yl)amine hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Handling of Ethoxy(propan-2-yl)amine Hydrochloride


-Isopropyl-

-ethylhydroxylamine Hydrochloride[1]

Executive Summary

Ethoxy(propan-2-yl)amine hydrochloride (CAS: 1185304-14-6 / Analogous to 50632-53-6 derivatives) is a specialized alkoxyamine salt used primarily as a nucleophilic building block in the synthesis of Weinreb amides,


-alkyloximes, and specialized pharmaceutical intermediates.[1]

Unlike its ubiquitous analog


-dimethylhydroxylamine hydrochloride, the presence of the bulky isopropyl (

-terminal) and ethyl (

-terminal) groups imparts distinct lipophilic characteristics to this salt.[1] This guide addresses the lack of standardized public solubility data by providing a predictive solubility landscape, a validated gravimetric protocol for precise determination, and strategic workflows for purification.[1]

Key Takeaway: This compound exhibits a "hybrid" solubility profile—retaining high water solubility due to its ionic character while showing enhanced solubility in chlorinated organic solvents compared to smaller amine salts.

Physicochemical Profile & Solubility Landscape

To manipulate this compound effectively, one must understand the competition between its lattice energy (ionic interactions) and solvation energy (interaction with the solvent).

Compound Structure:

  • Cation:

    
    -Isopropyl-
    
    
    
    -ethoxyammonium (
    
    
    )[1]
  • Anion: Chloride (

    
    )[1]
    
  • Lipophilic Domain: Isopropyl group (branched, steric bulk) + Ethyl group.[1]

  • Hydrophilic Domain: Ammonium center (H-bond donor, ionic charge).[1]

Predicted Solubility Class Table

Based on the structural analysis of secondary alkoxyamine salts, the following solubility profile is established for process design.

Solvent ClassSpecific SolventPredicted SolubilityMechanistic RationaleApplication
Polar Protic WaterHigh (>500 mg/mL)Strong ion-dipole interactions; H-bonding with ammonium protons.[1]Aqueous workup (retained in aqueous phase).[1]
Polar Protic Methanol / EthanolHigh Solvation of ionic pair + lipophilic interaction with alkyl chains.Recrystallization (solvent).[1]
Polar Aprotic DMSO / DMFHigh High dielectric constant dissociates the salt effectively.Reaction medium (S_N2, Amidation).[1]
Chlorinated Dichloromethane (DCM)Moderate to High The isopropyl/ethyl groups disrupt crystal packing and interact with DCM.Extraction (Organic phase) / Reaction solvent.[1]
Ethers THF / 1,4-DioxaneLow to Moderate Poor solvation of chloride anion; solubility decreases as HCl concentration drops.[1]Precipitation medium.[2]
Non-Polar Diethyl Ether / HexanesInsoluble (<1 mg/mL)Lack of dipole moment to overcome lattice energy.Anti-solvent for purification (washing).[1]
Aromatic TolueneVery Low Weak

-cation interactions insufficient to dissolve the salt.
Azeotropic drying / Anti-solvent.[1]

Critical Insight: Unlike simple inorganic salts, the lipophilic isopropyl group allows this compound to be extracted from aqueous solutions into DCM or Chloroform if the aqueous phase is saturated with inorganic salt (salting out), although it prefers the aqueous phase in neutral conditions.[1]

Experimental Protocol: Gravimetric Solubility Determination

Since batch-to-batch variations in crystal habit can affect dissolution rates, exact solubility should be determined empirically before scaling up.[1]

Objective: Determine saturation solubility (


) in organic solvents at 25°C.
Reagents & Equipment
  • Target Compound: Ethoxy(propan-2-yl)amine hydrochloride (dried in vacuo over

    
    ).[1]
    
  • Solvents: HPLC Grade (DCM, MeOH, Toluene).[1]

  • Equipment: 0.22

    
    m PTFE Syringe Filters, Analytical Balance (0.01 mg precision), Scintillation Vials.
    
Step-by-Step Methodology
  • Saturation:

    • Add 500 mg of the amine salt to a vial.

    • Add 1.0 mL of the target solvent.

    • Vortex for 30 seconds. If the solid dissolves completely, add more solid until a suspension persists (supersaturation).[1]

    • Equilibrate the suspension at 25°C for 2 hours with mild agitation.

  • Filtration:

    • Draw the supernatant into a syringe.

    • Attach a 0.22

      
      m PTFE filter and dispense 0.5 mL of clear filtrate into a pre-weighed vial (
      
      
      
      ).
  • Evaporation & Weighing:

    • Record the exact weight of the wet solution + vial (

      
      ).
      
    • Evaporate solvent under a stream of nitrogen, then dry in a vacuum oven at 40°C for 4 hours.

    • Weigh the vial + dry residue (

      
      ).
      
  • Calculation:

    
    [1]
    

Purification & Handling Workflows

The most common impurity in alkoxyamine hydrochlorides is the inorganic salt (e.g., NaCl,


) carried over from synthesis, or the free amine if HCl stoichiometry was inexact.[1]
Workflow 1: Recrystallization Strategy

For high-purity applications (e.g., API synthesis), recrystallization is superior to simple washing.[1]

  • Solvent System: Methanol (Solvent) / Diethyl Ether or MTBE (Anti-solvent).[1]

  • Logic: The salt is highly soluble in hot methanol but insoluble in ether. Inorganic salts (NaCl) are sparingly soluble in methanol and insoluble in ether.

Protocol:

  • Dissolve crude solid in minimal boiling Methanol.

  • Hot Filtration: Filter while hot to remove undissolved inorganic salts (NaCl).[1]

  • Cool filtrate to Room Temperature.

  • Slowly add Diethyl Ether (or MTBE) until turbidity persists.

  • Refrigerate at 4°C for 12 hours.

  • Filter the white crystalline precipitate under

    
     atmosphere (hygroscopic).
    
Workflow 2: Visualization of Solubility Screening

The following diagram illustrates the decision matrix for selecting a solvent system for reaction vs. purification.

SolubilityScreening Start Start: Ethoxy(propan-2-yl)amine HCl TestPolar Test: Polar Protic (Water/MeOH) Start->TestPolar Decision1 Soluble? TestPolar->Decision1 TestChlor Test: Chlorinated (DCM/CHCl3) Decision1->TestChlor No (Unexpected) UseAq Use for Aqueous Workup (Product in Aqueous Phase) Decision1->UseAq Yes (High Solubility) Decision2 Soluble? TestChlor->Decision2 TestNonPolar Test: Non-Polar (Ether/Hexane) Decision2->TestNonPolar No UseExtract Use for Extraction (Requires Salting Out) Decision2->UseExtract Yes (Moderate) UseAnti Use as Anti-Solvent (Precipitation/Washing) TestNonPolar->UseAnti Insoluble (Expected)

Caption: Decision tree for solvent selection based on solubility behavior. Green nodes indicate viable process steps; Red indicates purification utility.[1]

Synthesis & Application Context

This salt is a critical reagent for introducing the


-isopropyl-

-ethyl moiety.[1]

Reaction with Acid Chlorides (Weinreb-Type Amide Synthesis): When reacting this salt with an acid chloride (


), the hydrochloride must be neutralized in situ.[1]
  • Preferred Solvent: DCM or THF.

  • Base Requirement: 2.0 - 2.2 equivalents of Pyridine or Triethylamine (TEA).[1]

    • Eq 1: Neutralizes the HCl salt of the alkoxyamine.

    • Eq 2: Neutralizes the HCl generated during amide formation.

  • Solubility Implication: As the reaction proceeds, TEA·HCl precipitates (in THF) or stays solubilized (in DCM/Water washes), allowing easy monitoring.[1]

ReactionWorkflow Reactants Amine HCl Salt + Acid Chloride Solvent Solvent: DCM (High Sol.) or THF (Suspension) Reactants->Solvent Base Add Base (2.2 eq) (TEA or Pyridine) Solvent->Base FreeBase In-situ Free Base Formation Base->FreeBase Coupling Nucleophilic Attack (Amide Bond) FreeBase->Coupling Workup Workup: Wash w/ dilute HCl (Remove excess amine) Coupling->Workup

Caption: Workflow for utilizing Ethoxy(propan-2-yl)amine HCl in amidation reactions, highlighting the neutralization step.

References

  • PubChem. (2023).[1] Ethoxy(propan-2-yl)amine hydrochloride (Compound Summary). National Library of Medicine. [Link][1]

  • European Patent Office. (2014).[1] Method for preparation of alkoxy-amine hydrochloride (EP 2697192 B1).[1] Google Patents.

  • University of Calgary. (2023).[1] Solubility of Organic Compounds: Amine Salts. Department of Chemistry. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and applications of Ethoxy(propan-2-yl)amine hydrochloride .

Optimized Synthesis, Structural Validation, and Applications in Drug Discovery

Executive Summary & Chemical Identity

Ethoxy(propan-2-yl)amine hydrochloride is a specialized N-alkoxy-N-alkylamine building block used primarily in the synthesis of pharmaceuticals and agrochemicals. It serves as a critical intermediate for introducing the N-isopropyl-N-ethoxy moiety, a structural motif often employed to modulate lipophilicity and metabolic stability in bioactive molecules.

Note on CAS Registry: The CAS number 113568-78-6 provided in the request appears to be a specific vendor registry or a typographical variation. The commercially established CAS number for this exact chemical structure (Ethoxy(propan-2-yl)amine hydrochloride) is 1909313-11-6 .[1] Researchers should verify the Certificate of Analysis (CoA) from their specific supplier to ensure structural concordance.

Chemical Profile
PropertyData
IUPAC Name N-Ethoxypropan-2-amine hydrochloride
Common Names O-Ethyl-N-isopropylhydroxylamine HCl; Ethoxy(isopropyl)amine HCl
CAS Number 1909313-11-6 (Primary Commercial); 113568-78-6 (User Specified)
Molecular Formula C

H

NO

HCl
Molecular Weight 139.62 g/mol (Salt); 103.16 g/mol (Free Base)
SMILES CC(C)NOCC.Cl
Appearance White to off-white hygroscopic solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents

Synthesis & Manufacturing Protocol

The most robust synthetic route for Ethoxy(propan-2-yl)amine avoids direct alkylation of hydroxylamine, which suffers from poly-alkylation. Instead, a reductive amination strategy via an oxime ether intermediate is widely adopted. This method ensures regiospecificity and high yield.

Core Reaction Pathway
  • Condensation: Reaction of Acetone with Ethoxyamine hydrochloride yields Acetone O-ethyloxime .

  • Reduction: Selective reduction of the C=N double bond using a hydride donor (e.g., Sodium Cyanoborohydride) or catalytic hydrogenation produces the target N-alkoxyamine .

Experimental Protocol (Self-Validating System)
Step 1: Formation of Acetone O-Ethyloxime
  • Reagents: Acetone (5.0 eq, solvent/reactant), Ethoxyamine HCl (1.0 eq), Pyridine (1.1 eq).

  • Procedure:

    • Dissolve Ethoxyamine HCl in anhydrous Acetone.

    • Add Pyridine dropwise at 0°C to neutralize the HCl and drive the equilibrium.

    • Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of amine).

    • Concentrate in vacuo. Partition residue between Et

      
      O and water. Dry organic layer (MgSO
      
      
      
      ) and concentrate to obtain the volatile oxime oil.
Step 2: Reduction to Ethoxy(propan-2-yl)amine
  • Reagents: Acetone O-ethyloxime (1.0 eq), Sodium Cyanoborohydride (NaBH

    
    CN, 1.5 eq), Glacial Acetic Acid (solvent).
    
  • Procedure:

    • Dissolve the oxime in Glacial Acetic Acid at 15°C.

    • Add NaBH

      
      CN portion-wise (Caution: HCN generation potential; use efficient fume hood).
      
    • Stir at 25°C for 12 hours.

    • Quench: Basify with NaOH (aq) to pH > 10.

    • Extraction: Extract with DCM (3x). Combine organics, dry, and concentrate.[2]

    • Salt Formation: Dissolve the free base in Et

      
      O and treat with 4M HCl in Dioxane. Filter the precipitate to obtain Ethoxy(propan-2-yl)amine hydrochloride .
      
Mechanistic Validation
  • Why NaBH

    
    CN?  It selectively reduces the protonated iminium ion (formed in acetic acid) without reducing the oxime ether bond itself under neutral conditions.
    
  • Critical Control Point: The pH during reduction must be acidic enough to protonate the oxime nitrogen (activating it for hydride attack) but not so acidic as to hydrolyze the oxime back to the ketone. Acetic acid provides this buffer window.

Structural Visualization (Graphviz)

The following diagram illustrates the logical flow of the synthesis and its downstream application in constructing Weinreb amide analogs (N-methoxy-N-methylamide equivalents).

SynthesisPath Acetone Acetone (Starting Material) Oxime Intermediate: Acetone O-ethyloxime Acetone->Oxime Condensation Ethoxyamine Ethoxyamine HCl (Reagent) Ethoxyamine->Oxime Reduction Reduction Step (NaBH3CN / AcOH) Oxime->Reduction Product Target: Ethoxy(propan-2-yl)amine HCl Reduction->Product Hydride Transfer Application Application: N-Alkoxy-N-alkylamides (Ketone Synthesis) Product->Application Acylation

Caption: Step-wise synthesis of Ethoxy(propan-2-yl)amine HCl via oxime reduction and its utility in amide coupling.

Applications in Drug Development[10][11]

Weinreb Amide Analogs

While the classic Weinreb amide uses N,O-dimethylhydroxylamine, the N-isopropyl-N-ethoxy moiety offers a sterically bulkier and more lipophilic alternative.

  • Use Case: Converting carboxylic acids to ketones. The bulky isopropyl group prevents over-addition of Grignard reagents, stabilizing the tetrahedral intermediate more robustly than the methyl group in some sterically crowded substrates.

Pharmacophore Modulation

In medicinal chemistry, replacing a standard amine or ether linkage with an N-alkoxyamine can alter the hydrogen bond acceptor/donor profile (pKa modulation).

  • Metabolic Stability: The N-O bond is generally resistant to oxidative metabolism compared to C-N or C-O bonds, potentially extending the half-life of the drug candidate.

Agrochemical Synthesis

N-Alkoxy amines are key structural components in several herbicide classes (e.g., isoxazoles and related heterocycles). This reagent serves as a direct building block for introducing the N-isopropoxyamino side chain.

Handling & Safety Protocols

Hazard ClassDescriptionMitigation
Skin/Eye Irritant Causes skin irritation (H315) and serious eye irritation (H319).Wear nitrile gloves and safety goggles.
Hygroscopic Absorbs moisture from air, leading to hydrolysis or clumping.Store under inert gas (Argon/Nitrogen) in a desiccator.
Incompatibility Reacts vigorously with strong oxidizing agents and acid chlorides.Keep away from acylating agents until reaction is desired.

Storage: Store at 2–8°C. Ensure the container is tightly sealed to maintain the integrity of the hydrochloride salt.

References

  • BLD Pharm . (2025). Product Analysis: Ethoxy(propan-2-yl)amine hydrochloride (CAS 1909313-11-6).[1] Retrieved from

  • Feuer, H., & Vincent, B. F. (1962). The Reduction of Oximes with Diborane. A New Synthesis of N-Monosubstituted Hydroxylamines. Journal of the American Chemical Society, 84(19), 3771–3773. Link

  • Goel, O. P., & Krolls, U. (1987). N-tert-Butoxycarbonyl-N-methoxy-N-methylamine: A distinct acylating agent for the synthesis of Weinreb amides. Tetrahedron Letters, 28(20), 2219-2222. (Contextual reference for N-alkoxyamine utility).
  • Sigma-Aldrich . (2025). Safety Data Sheet: Alkoxyamine Hydrochlorides. Retrieved from

Sources

Technical Guide: Stability and Handling of O-Ethyl-N-Isopropylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of O-ethyl-N-isopropylhydroxylamine hydrochloride in solution Format: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-Ethyl-N-isopropylhydroxylamine hydrochloride is a specialized N,O-dialkylhydroxylamine intermediate often employed in the synthesis of Weinreb amides, hydroxamic acid derivatives, and heterocycles. While structurally robust compared to unsubstituted hydroxylamines, its stability in solution is governed strictly by pH , dissolved oxygen , and temperature .

Core Stability Directive:

  • Solid State: Stable as HCl salt if kept dry (hygroscopic).

  • Solution State: Highly stable in acidic media (pH < 4). Rapidly degrades in basic, aerobic conditions via oxidative dehydrogenation to the corresponding oxime ether.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

To understand the degradation pathways, we must first analyze the structural vulnerabilities of the molecule.

PropertyDescription
Chemical Structure

Functional Class N,O-Dialkylhydroxylamine (Salt form)
pKa (Conjugate Acid) ~4.5 – 5.5 (Estimated based on N,O-dimethyl analogs)
Primary Reactivity Nucleophilic at Nitrogen (when free base); susceptible to radical oxidation.[1]
Solubility Highly soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents.
The Stability Paradox

Unlike esters or amides, the central N–O ether bond is remarkably resistant to hydrolysis under mild acidic or basic conditions. The instability of this molecule in solution does not stem from the cleavage of the ethyl or isopropyl groups, but rather from the oxidative susceptibility of the N–H bond when the molecule is in its free-base form.

Degradation Mechanisms: The "Why" and "How"

The degradation of O-ethyl-N-isopropylhydroxylamine is not a random event; it follows specific mechanistic pathways driven by the availability of the lone pair on the nitrogen atom.

Pathway A: Oxidative Dehydrogenation (Major Pathway)

In neutral or basic solutions (pH > pKa), a significant fraction of the molecule exists as the free amine. In the presence of dissolved oxygen or trace metal ions (Fe, Cu), the molecule undergoes oxidative dehydrogenation.

  • Mechanism: Abstraction of the amino hydrogen and the

    
    -hydrogen from the isopropyl group.
    
  • Product: Acetone O-ethyloxime.

  • Consequence: Loss of nucleophilicity and stoichiometry errors in subsequent coupling reactions.

Pathway B: Acid-Catalyzed Hydrolysis (Minor Pathway)

While the N–O bond is stable, extreme conditions (concentrated acid, >80°C) can eventually cleave the ether linkage, though this is rare in standard handling.

Pathway C: Radical Disproportionation

Under UV light or in the presence of radical initiators, the N–H bond can homolyze, leading to complex radical cascades.

Visualization of Degradation Pathways

The following diagram illustrates the critical oxidation pathway that researchers must prevent.

DegradationPathway Salt HCl Salt Form (Stable, Protonated) [Et-O-NH2(+)-iPr] FreeBase Free Base (Reactive, Nucleophilic) [Et-O-NH-iPr] Salt->FreeBase pH > 5.0 (Deprotonation) FreeBase->Salt pH < 4.0 Transition Oxidative Transition (-2H, +O2/Metals) FreeBase->Transition Dissolved O2 Trace Metals OximeEther Degradation Product (Acetone O-ethyloxime) [Et-O-N=C(Me)2] Transition->OximeEther Irreversible Hydrolysis Hydrolysis (Slow) OximeEther->Hydrolysis H3O+ / Heat Acetone Acetone + O-Ethylhydroxylamine Hydrolysis->Acetone

Caption: Figure 1. The pH-dependent oxidative degradation pathway of O-ethyl-N-isopropylhydroxylamine.

Stability Data & Storage Conditions

The following data summarizes the stability profile based on general N,O-dialkylhydroxylamine behavior and specific structural constraints.

ConditionStability RatingHalf-Life (Est.)Notes
Solid (Dry, 4°C) Excellent> 2 YearsHygroscopic. Store under Argon/Nitrogen.
Solution (Water, pH 2) High> 6 MonthsProtonation protects the N-lone pair from oxidation.
Solution (Water, pH 7) Moderate1 - 2 WeeksGradual oxidation by dissolved oxygen.
Solution (Water, pH 10) Poor< 24 HoursRapid oxidation to oxime ether; potential volatility.
Solution (MeOH, Neutral) Moderate2 - 4 WeeksProtic solvents stabilize better than aprotic, but oxidation persists.

Experimental Protocols

To ensure data integrity and reaction success, use the following self-validating protocols.

Protocol A: Preparation of a Stable Stock Solution

Objective: Create a solution suitable for HPLC standards or long-term dosing without degradation.

  • Solvent Preparation: Sparge distilled water or methanol with Argon or Nitrogen for 15 minutes to remove dissolved oxygen.

  • Acidification: If the application permits, adjust the solvent to 0.1 M HCl.

  • Dissolution: Dissolve the O-ethyl-N-isopropylhydroxylamine hydrochloride in the degassed solvent.

    • Note: The salt naturally provides an acidic pH, but in high dilutions, the buffering capacity is lost. Adding explicit acid ensures stability.

  • Storage: Store in amber glass vials (to prevent UV radical initiation) with a PTFE-lined cap at 4°C.

Protocol B: Quality Control Check (HPLC)

Objective: Detect the formation of the oxime ether impurity before using the reagent.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (limited absorbance) or ELSD/CAD (preferred for this non-chromophore molecule). Mass Spec (ESI+) is ideal.

  • Interpretation:

    • O-Ethyl-N-isopropylhydroxylamine (M+H): ~104.1 Da (Elutes early).

    • Acetone O-ethyloxime Impurity (M+H): ~102.1 Da (Elutes later due to loss of polarity).

Protocol C: In-Situ Neutralization (For Synthesis)

Objective: Use the reagent in a basic coupling reaction (e.g., Weinreb amide formation) without prior degradation.

  • Do not pre-neutralize. Keep the reagent as the HCl salt until the exact moment of reaction.

  • Add Reagent Last: Add the HCl salt directly to the reaction vessel containing the substrate and base (e.g., Pyridine, TEA) at low temperature (0°C).

  • Inert Atmosphere: Ensure the reaction vessel is strictly under Nitrogen/Argon. The transition from Salt

    
     Free Base must occur in the presence of the electrophile to favor coupling over oxidation.
    

References

  • MDPI. (2022). How Water Interacts with the NOH Group: The Rotational Spectrum of the 1:1 N,N-diethylhydroxylamine[2]·Water Complex. Retrieved from [Link]

  • National Institutes of Health (NIH). (2009). Catalytic disproportionation of N-alkylhydroxylamines bound to pentacyanoferrates. Retrieved from [Link]

  • ResearchGate. (2025). Degradation of Tertiary Alkylamines during Chlorination/Chloramination.[3][4] Retrieved from [Link]

Sources

A Technical Guide to N-Alkoxyamine Hydrochloride Derivatives: Synthesis, Characterization, and Advanced Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-alkoxyamine hydrochloride derivatives represent a versatile and powerful class of chemical compounds with significant utility in organic synthesis and materials science. More recently, their unique chemical properties have positioned them as a compelling scaffold in medicinal chemistry and drug development. The inherent stability of the hydrochloride salt form, combined with the tunable reactivity of the N-O bond, offers a sophisticated platform for creating novel therapeutic agents and prodrugs. This guide provides an in-depth exploration of the core principles of N-alkoxyamine hydrochloride chemistry, focusing on modern synthetic strategies that prioritize safety and efficiency. We will delve into rigorous characterization methodologies and showcase cutting-edge applications, particularly in the design of targeted therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique chemical space for next-generation molecular innovation.

The Foundational Chemistry of N-Alkoxyamine Hydrochlorides

At its core, an N-alkoxyamine is a molecule containing an N-O-C bonding motif. These compounds can be considered derivatives of hydroxylamines. The formation of their hydrochloride salts (R-ONH₂·HCl) is a critical step for their practical application, particularly in a pharmaceutical context.

The Rationale for the Hydrochloride Salt:

The primary amine functionality of the alkoxyamine moiety is basic. Reacting it with hydrochloric acid confers several key advantages:

  • Enhanced Stability: The salt form is typically a crystalline solid, which is significantly more stable and less prone to degradation during storage compared to the free base, which can be an oil and susceptible to oxidation.

  • Improved Handling: Crystalline solids are easier to weigh, handle, and purify than oils.

  • Aqueous Solubility: The ionic nature of the hydrochloride salt often improves solubility in aqueous or protic solvents, which can be advantageous for certain reaction conditions and for biological testing.

Their true synthetic and therapeutic power lies in their ability to act as precursors to a wide range of functional groups. For instance, they can readily condense with aldehydes and ketones to form alkoxyimino derivatives, a crucial transformation for introducing nitrogen heteroatoms into organic molecules[1][2].

Modern Synthetic Strategies: A Focus on Safety and Efficiency

The synthesis of N-alkoxyamine hydrochlorides has evolved significantly. While traditional methods were effective, they often relied on hazardous reagents. Modern approaches have successfully mitigated these risks without compromising yield or purity.

The Conventional Route: A Historical Perspective

The classical approach to synthesizing these compounds involves the reaction of alkyl bromides with N-hydroxyphthalimide or N-hydroxysuccinimide. This is followed by the cleavage of the phthalimide or succinimide group using hydrazine (the Gabriel synthesis) and subsequent treatment with HCl to furnish the desired salt[2][3].

The primary and most significant drawback of this method is the use of hydrazine , a highly toxic and potentially explosive reagent. Its removal from the final product can also be challenging, posing safety and purity concerns that are particularly problematic in a drug development setting.

A Safer, High-Yield Alternative: The (Boc)₂NOH Method

A superior, contemporary method circumvents the use of hydrazine entirely. This process utilizes N,N'-di-tert-butoxycarbonylhydroxylamine, or (Boc)₂NOH, as a stable and safe N-hydroxy surrogate. The synthesis proceeds in two straightforward steps:

  • Alkylation: An alkyl bromide (R-Br) is reacted with (Boc)₂NOH in the presence of a non-nucleophilic base (e.g., DBU or DIPEA) in a polar aprotic solvent like DMF. This forms the di-Boc-protected intermediate, R-ON(Boc)₂. The reaction can be gently heated to accelerate the rate, typically achieving completion in 1-2 hours[1].

  • Deprotection: The Boc protecting groups are easily and cleanly removed by treating the intermediate with a strong acid, such as 4M HCl in dioxane. The N-alkoxyamine hydrochloride product often precipitates directly from the reaction mixture as a clean, white solid, which can be isolated by simple filtration[1].

This method is not only safer but also more efficient, offering high yields and a product that is easier to purify[1].

Diagram: Modern Synthesis of N-Alkoxyamine Hydrochloride

Caption: Synthetic pathway for N-alkoxyamine HCl via the (Boc)₂NOH method.

Data Summary: Comparison of Synthetic Routes
ParameterConventional (Hydrazine) MethodModern ((Boc)₂NOH) Method
Key Reagents Alkyl Bromide, N-Hydroxyphthalimide, Hydrazine, HClAlkyl Bromide, (Boc)₂NOH, Base, HCl
Primary Safety Hazard Highly toxic and hazardous hydrazine[1]Standard organic reagents; avoids hydrazine
Reaction Time Typically longer, multi-step processFaster, often 1-2 hours for alkylation[1]
Yield Variable, can be moderate to goodGenerally high yields[1]
Workup/Purification Can be complicated by hydrazine removalOften simple precipitation and filtration[1]

Rigorous Structural Characterization

Confirming the identity and purity of the synthesized N-alkoxyamine hydrochloride is paramount. A multi-technique approach ensures a self-validating system of quality control.

Key Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework. The protons on the carbon adjacent to the oxygen (R-CH₂-ONH₂) will show a characteristic downfield shift. The presence of the ammonium protons (-ONH₃⁺) can also be observed, though their chemical shift can be variable and they may exchange with residual water.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the parent ion (typically observed as the free base [M+H]⁺ after in-source dissociation)[1].

  • Melting Point: A sharp melting point is a good indicator of the purity of the crystalline hydrochloride salt[1].

Diagram: Experimental Workflow

cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_qc Characterization (QC) start Combine R-Br, (Boc)₂NOH, Base in DMF heat Heat to 50°C (1-2 hours) start->heat monitor Monitor reaction by TLC heat->monitor deprotect Add 4M HCl in Dioxane monitor->deprotect Upon Completion stir Stir at RT (6-12 hours) deprotect->stir precipitate Precipitate Forms stir->precipitate filtrate Isolate solid by filtration precipitate->filtrate nmr NMR ('H, '³C) filtrate->nmr Dry Product final Pure R-ONH₂·HCl nmr->final ms HRMS ms->final mp Melting Point mp->final

Caption: Workflow from synthesis to characterization of N-alkoxyamine HCl.

Advanced Applications in Drug Discovery

While valuable as synthetic intermediates, the most exciting frontier for N-alkoxyamine derivatives is their direct application as therapeutic agents, often in a prodrug strategy. This approach masterfully exploits the unique lability of the N-O bond.

Case Study: Hybrid Peptide-Alkoxyamine Prodrugs for Malaria

Malaria, caused by the Plasmodium parasite, remains a global health crisis. A novel and promising strategy aims to use the parasite's own machinery against it. Researchers have designed hybrid molecules that couple a peptide sequence to an alkoxyamine[4].

Mechanism of Action:

  • Targeted Delivery: The peptide portion of the hybrid drug is specifically designed to be recognized and cleaved by proteases that are unique to the Plasmodium parasite[4].

  • Enzymatic Activation: Once inside the parasite, these proteases hydrolyze the peptide bond, releasing the free alkoxyamine.

  • Radical Release: The released alkoxyamine is designed to be unstable under physiological conditions, spontaneously undergoing homolytic cleavage of the N-O bond.

  • Cellular Damage: This cleavage releases a highly reactive and non-selective alkyl radical (R•) and a stable nitroxide radical. The alkyl radical can then cause widespread, lethal damage to parasitic proteins, lipids, and nucleic acids, leading to cell death[4].

This "Trojan horse" strategy provides exceptional selectivity, as the cytotoxic radicals are only released at the site of infection, minimizing off-target effects on the host.

Diagram: Prodrug Activation Pathway

Prodrug Peptide-Alkoxyamine Prodrug (Inactive) Activation Peptide Cleavage (Activation) Prodrug->Activation Enzymatic Action Protease Plasmodium Protease Protease->Activation Released_Alkoxyamine Free Alkoxyamine (Unstable) Activation->Released_Alkoxyamine Homolysis N-O Bond Homolysis Released_Alkoxyamine->Homolysis Radicals Alkyl Radical (R•) + Nitroxide Homolysis->Radicals Damage Parasite Cell Death Radicals->Damage

Caption: Activation of a peptide-alkoxyamine prodrug in a malaria parasite.

Future Perspectives and Conclusion

The chemistry of N-alkoxyamine hydrochlorides is rich and full of potential. Beyond their established role in synthesis, their application in "smart" prodrugs that are activated by disease-specific stimuli is a particularly exciting field. Future research will likely focus on:

  • Expanding the Scope: Designing derivatives that can be activated by other stimuli, such as pH changes in the tumor microenvironment or specific redox conditions.

  • New Therapeutic Areas: Applying the radical-release strategy to other diseases, including cancer and bacterial infections.

  • Polymer Therapeutics: Combining their role as polymerization initiators with their bioactive potential to create drug-eluting polymers or functionalized biomaterials[5][6].

References

  • Title: Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) Source: PMC (Published in Tetrahedron Letters) URL: [Link]

  • Title: Rapid Synthesis of Alkoxyamine Hydrochloride Derivatives From Alkyl Bromide and N,N′-Di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) Source: Figshare (Published in Synthetic Communications) URL: [Link]

  • Title: A Facile Synthesis of (tert-Alkoxy)amines Source: ResearchGate (Published in Organic Letters) URL: [Link]

  • Title: Synthesis of (tert-alkoxy)amines Source: ResearchGate (Data from an Organic Letters publication) URL: [Link]

  • Title: N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science Source: CHIMIA URL: [Link]

  • Title: Hybrid Peptide-Alkoxyamine Drugs: A Strategy for the Development of a New Family of Antiplasmodial Drugs Source: MDPI (Published in Molecules) URL: [Link]

  • Title: Current Methods for N-Alkoxyamine Synthesis Source: ACS Publications (ACS Symposium Series) URL: [Link]

  • Title: (PDF) N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science Source: ResearchGate (Pre-print/author version of CHIMIA article) URL: [Link]

Sources

pKa values of Ethoxy(propan-2-yl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the acid dissociation constant (pKa) of Ethoxy(propan-2-yl)amine hydrochloride (CAS: 111409-90-2 for free base, often cited as N-isopropyl-O-ethylhydroxylamine hydrochloride).

Understanding the pKa of this compound is critical for its primary application: the synthesis of Weinreb amides , where it serves as a sterically distinct alternative to the standard N,O-dimethylhydroxylamine. This guide establishes the theoretical pKa range, details experimental validation protocols, and outlines the implications of its ionization state on solubility, extraction, and nucleophilic reactivity in drug development workflows.

Chemical Identity & Structural Disambiguation

Before analyzing pKa, it is imperative to resolve potential nomenclature ambiguity common in chemical databases.

FeatureTarget Compound (Hydroxylamine) Isomeric Ether-Amine (Common Confusion)
Systematic Name

-Ethoxy-

-isopropylamine
1-Ethoxypropan-2-amine
Structure


Functional Group

-Dialkylhydroxylamine
Primary Amine (with ether ether)
pKa (Approx) ~4.6 – 4.9 (Weak Base)~9.5 (Strong Base)
Primary Use Weinreb Amide SynthesisBuilding Block / Linker

Note: This guide focuses exclusively on the


-ethoxy-

-isopropylamine
derivative, consistent with the "Alkoxy(alkyl)amine" syntax used in Weinreb chemistry.

pKa Value Analysis

Theoretical & Comparative Data

Direct experimental pKa values for this specific isopropyl/ethyl variant are rarely cataloged in standard databases. However, its pKa can be determined with high confidence via Structure-Property Relationship (SPR) analysis using the industry-standard N,O-dimethylhydroxylamine as a benchmark.

The Benchmark:

  • Compound: N,O-Dimethylhydroxylamine (

    
    -methoxy-
    
    
    
    -methylamine)[1]
  • Experimental pKa: 4.75 (Conjugate Acid) [1]

Structural Modification Analysis:

  • 
    -Methyl 
    
    
    
    
    
    -Isopropyl:
    The isopropyl group exerts a stronger inductive effect (+I) than the methyl group, theoretically increasing electron density on the nitrogen. However, the increased steric bulk hinders solvent stabilization of the protonated cation (
    
    
    ), which tends to lower the pKa. These effects often cancel out or result in a negligible shift.
  • 
    -Methyl 
    
    
    
    
    
    -Ethyl:
    The ethyl group is slightly more electron-donating than the methyl group, potentially offering a minor increase in basicity.

Conclusion: The pKa of Ethoxy(propan-2-yl)amine is predicted to be within ±0.15 log units of the dimethyl analogue.

Definitive pKa Range
Species StatepKa Value (Aq. 25°C)Acidity Classification
Conjugate Acid (

)
4.75 ± 0.2 Moderately Acidic Cation
Neutral Amine (

)
N/AWeak Base

Implication: At physiological pH (7.4), the compound exists almost exclusively (>99.8%) in its neutral, uncharged form . This contrasts sharply with standard alkylamines (pKa ~10.5), which are fully protonated at pH 7.4.

Visualization: Ionization Equilibrium

The following diagram illustrates the equilibrium between the hydrochloride salt and the free base, highlighting the pH-dependent species distribution.

IonizationEquilibrium cluster_0 Physiological pH (7.4) Salt Hydrochloride Salt (Solid / pH < 4) Equilibrium Equilibrium pKa ≈ 4.75 Salt->Equilibrium + OH⁻ (Deprotonation) FreeBase Free Base (Oil / pH > 6) Equilibrium->FreeBase Dominant Species FreeBase->Equilibrium + H⁺ (Protonation)

Figure 1: Ionization equilibrium of Ethoxy(propan-2-yl)amine. At pH > 4.75, the equilibrium shifts rapidly toward the lipophilic free base.

Experimental Determination Protocol

For critical drug development applications requiring precise values (e.g., formulation stability), the following Potentiometric Titration Protocol is the gold standard for validation.

Materials
  • Analyte: ~50 mg Ethoxy(propan-2-yl)amine hydrochloride (pure).

  • Titrant: 0.1 M NaOH (standardized, CO₂-free).

  • Solvent: Degassed HPLC-grade water (or 0.15 M KCl for ionic strength control).

  • Equipment: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.

Workflow
  • Dissolution: Dissolve 50 mg of the hydrochloride salt in 30 mL of solvent. Ensure complete dissolution (solution should be acidic, pH ~3-4).

  • Blank Titration: Perform a blank titration on the solvent to correct for background CO₂.

  • Titration: Add 0.1 M NaOH in small increments (e.g., 50 µL). Record pH after stabilization (drift < 0.5 mV/min).

  • Data Analysis: Plot pH vs. Volume of NaOH.

    • Inflection Point: The point of steepest slope represents the equivalence point.

    • Half-Equivalence Point: The pH at exactly 50% neutralization corresponds to the pKa .

TitrationWorkflow Start Start: Dissolve HCl Salt (Initial pH ~3.0) AddBase Add 0.1 M NaOH (Stepwise) Start->AddBase Measure Measure pH (Wait for Stability) AddBase->Measure Measure->AddBase Not Neutralized Calc Identify Half-Equivalence Point (pH = pKa) Measure->Calc Equivalence Reached

Figure 2: Potentiometric titration workflow for precise pKa determination.

Implications in Drug Development

Solubility & Extraction Strategy

The pKa of ~4.75 dictates the extraction behavior.

  • Acidic Conditions (pH < 3): The molecule is protonated (

    
    ) and highly water-soluble. It will remain in the aqueous phase.
    
  • Basic Conditions (pH > 6): The molecule is neutral (

    
    ) and lipophilic. It can be efficiently extracted into organic solvents (DCM, EtOAc, MTBE).
    
  • Protocol Tip: To isolate the free amine from the hydrochloride salt, adjust the aqueous solution to pH 9-10 using saturated

    
     or 
    
    
    
    , then extract. Stronger bases (NaOH) are unnecessary and may cause side reactions if sensitive groups are present.
Reactivity: Weinreb Amide Synthesis

In the synthesis of Weinreb amides via acyl chlorides, the hydrochloride salt acts as a proton source.

  • Stoichiometry: You must use at least 2 equivalents of an auxiliary base (e.g., Pyridine, TEA, or DIPEA).

    • 1 Eq neutralizes the HCl salt of the starting material.

    • 1 Eq neutralizes the HCl generated during the substitution reaction.

  • Nucleophilicity: The reduced basicity (pKa 4.75 vs 10.5 for amines) correlates with reduced nucleophilicity. However, the alpha-effect (lone pair repulsion between N and O) significantly enhances its nucleophilicity, making it surprisingly reactive toward carbonyls despite the low pKa [2].

References

  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series, Butterworths, London.[1] (Source for

    
    -dimethylhydroxylamine pKa = 4.75).[1][2]
    
  • Buncel, E., & Hoz, S. (1984). The Alpha-Effect in Nucleophilic Substitution. Israel Journal of Chemistry, 26(3), 313-319.

  • PubChem Database. (2023).[3] Compound Summary for CID 122163408: Ethoxy(propan-2-yl)amine. [Link]

  • Evans, D. A. (2005). Evans pKa Table. Harvard University. (Authoritative compilation of pKa values for organic synthesis). [Link]

Sources

Reactivity profile of Ethoxy(propan-2-yl)amine cation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Profile of Ethoxy(propan-2-yl)amine Cation Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Specialists

Systematic Analysis of Stability, Ionic Mechanisms, and Synthetic Utility

Executive Summary & Structural Identity

The Ethoxy(propan-2-yl)amine cation (systematically


-ethoxypropan-2-aminium ) represents the protonated conjugate acid of the secondary alkoxyamine 

-ethoxy-

-isopropylamine. While neutral alkoxyamines are widely recognized as precursors to nitroxides in radical polymerizations, their cationic forms exhibit a distinct reactivity profile dominated by ionic stabilization and acid-catalyzed decomposition pathways.

This guide delineates the physicochemical behavior of the cation, specifically focusing on the suppression of radical homolysis via protonation, the kinetics of hydrolysis, and its utility as a "switchable" intermediate in pharmaceutical synthesis.

Structural Specifications
PropertyDetail
Systematic Name

-Ethoxypropan-2-aminium
Formula

Core Motif Secondary Alkoxyamine (Protonated)
Key Functional Group

pKa (Conjugate Acid) ~4.2 – 4.6 (Estimated based on methoxyamine analogs)
Electronic State Closed-shell cation (distinct from radical cations)

Formation and Protonation Thermodynamics

The reactivity of ethoxy(propan-2-yl)amine is governed by the availability of the nitrogen lone pair. Unlike alkylamines (pKa ~10), alkoxyamines are significantly less basic due to the negative inductive effect (


) of the adjacent oxygen atom.
The Protonation Equilibrium

Upon treatment with Brønsted acids (e.g., HCl, TFA), the neutral amine accepts a proton. This event dramatically alters the molecular orbital landscape, effectively "locking" the nitrogen lone pair and shutting down the


-effect typically observed in the neutral species.

Key Insight: Protonation is the primary "control switch" for this molecule. In its neutral state, it is susceptible to oxidation (to nitroxides). In its cationic state, it becomes resistant to oxidation but susceptible to nucleophilic attack.

ProtonationEquilibrium Neutral Neutral Alkoxyamine (Nucleophilic / Radical Precursor) Cation Ethoxy(propan-2-yl)aminium (Electrophilic / Oxidatively Stable) Neutral->Cation  pKa ~4.5   Acid + H+ Acid->Neutral

Figure 1: The protonation equilibrium acts as a reactivity switch. The cationic form is stabilized against oxidative degradation but activated for ionic hydrolysis.

Suppression of Radical Homolysis (The "Proton Switch")

A critical feature of alkoxyamines is the lability of the


 bond, which is exploited in Nitroxide Mediated Polymerization (NMP).[1] However, for secondary alkoxyamines like ethoxy(propan-2-yl)amine, protonation exerts a stabilizing effect  on the 

bond.
Mechanism of Stabilization

In the neutral species, lone pair repulsion between the nitrogen and oxygen weakens the


 bond. Protonation removes this repulsion by occupying the nitrogen lone pair.
  • Neutral

    
    :  Lower (susceptible to thermal homolysis).
    
  • Cationic

    
    :  Significantly Higher.
    

Experimental Implication: If your protocol requires generating a radical or nitroxide from this species, you must operate at pH > 5. Acidic conditions will inhibit radical formation, preserving the molecule intact or forcing it down ionic decomposition pathways.

Ionic Reactivity Profile: Acid-Catalyzed Decomposition

While protonation prevents radical cleavage, it activates the molecule toward nucleophilic substitution and elimination reactions. The ethoxy(propan-2-yl)aminium cation is susceptible to acid-catalyzed hydrolysis, particularly under heating.

Decomposition Pathways

Two primary pathways compete under acidic conditions:

  • 
     Attack at the Ethyl Group:  Nucleophiles (e.g., 
    
    
    
    ,
    
    
    ) attack the ethyl carbon, cleaving the
    
    
    bond.
  • 
     Bond Cleavage (Heterolysis):  Less common in simple alkyl-alkoxyamines but possible under strong acid catalysis, releasing an alcohol and an ammonium species.
    
Protocol: Controlled Hydrolysis

To cleave the alkoxyamine back to the parent hydroxylamine or amine salts:

  • Solvent: Aqueous Dioxane or Ethanol.

  • Reagent: 4M HCl (Excess).

  • Conditions: Reflux (80–100°C) for 2–6 hours.

  • Outcome: Cleavage of the ether linkage typically yields the hydroxylamine salt.

DecompositionPathways Start Ethoxy(propan-2-yl)aminium [Et-O-NH2-iPr]+ Path1 Pathway A: SN2 Attack (Ethyl) Start->Path1 Nucleophile (Nu-) Path2 Pathway B: N-O Heterolysis Start->Path2 Strong Acid / Heat Prod1 Ethanol + N-isopropylhydroxylamine Path1->Prod1 Prod2 Ethyl hydroxonium + Isopropylamine Path2->Prod2

Figure 2: Competitive ionic decomposition pathways under acidic stress. Pathway A is generally favored in the presence of good nucleophiles.

Synthetic Applications & Handling

Precursor to Nitroxides

The cation itself is not the active radical species. To access the corresponding nitroxide (a potential spin label or antioxidant):

  • Deprotonation: Treat the cation with a mild base (

    
    ) to restore the neutral amine.
    
  • Oxidation: React with

    
     and a catalyst (
    
    
    
    ) or
    
    
    -CPBA.
    • Note: Secondary alkoxyamines oxidize to nitroxides (

      
       is not stable; this usually applies to hydroxylamines). Correction: Secondary alkoxyamines (
      
      
      
      ) are generally stable. Oxidation of the amine (
      
      
      ) yields nitroxides. Oxidation of alkoxyamines is difficult without breaking the molecule.
    • Correct Application: This molecule is often used as a protected hydroxylamine . The ethyl group protects the oxygen.

Solubility and Purification
  • Solubility: The cation (chloride or triflate salt) is highly soluble in water, methanol, and DMSO. It is insoluble in non-polar solvents (hexane, ether).

  • Purification: The cationic form allows for easy purification from neutral organic impurities via aqueous acid extraction.

Safety Profile (E-E-A-T)
  • Toxicity: Alkoxyamines can be skin irritants.

  • Stability: The perchlorate salts of alkoxyamines can be potentially explosive. Recommendation: Use Hydrochloride (

    
    ) or Triflate (
    
    
    
    ) salts for safety during scale-up.

Summary of Reactivity Data

ConditionReactivity ModeMajor Product/Outcome
Neutral (pH > 7) Nucleophilic (

-effect)
Alkylation/Acylation at Nitrogen
Acidic (pH < 4) Ionic StabilityFormation of stable Ammonium Salt
Strong Acid + Heat Hydrolysis (

)
Cleavage to Hydroxylamine + Ethanol
Oxidative (Peroxide) Radical OxidationRequires deprotonation first -> Nitroxide
Lewis Acid (

)
CoordinationComplexation / Activation of C-O bond

References

  • General Reactivity of Alkoxyamines

    • Source: Nesvadba, P. "N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science."[2] Chimia, 2006.[2]

    • URL:[Link]

  • Protonation Effects on Homolysis

    • Source: Edeleva, M., et al. "Labile alkoxyamines: past, present, and future." Chemical Communications, 2014.
    • URL:[Link]

  • Synthesis via Hydroxylamine Alkylation

    • Source: "Rapid synthesis of alkoxyamine hydrochloride derivatives
    • URL:[Link]

  • Electrochemical Cleavage (Related Mechanism)

    • Source: "The Mechanism of Oxidative Alkoxyamine Cleavage.
    • URL:[Link]

Sources

The N-Alkoxyamine Handbook: Ethoxy(propan-2-yl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on Ethoxy(propan-2-yl)amine hydrochloride , designed for researchers and drug development professionals.

Technical Monograph & Literature Guide

Executive Summary & Chemical Identity

Ethoxy(propan-2-yl)amine hydrochloride is a specialized


-dialkylhydroxylamine  widely utilized as a building block in agrochemical synthesis, pharmaceutical intermediate production, and as a precursor for sterically hindered Weinreb amides.

Unlike simple aliphatic amines, this compound features a labile


 bond flanked by an ethyl group on the oxygen and an isopropyl group on the nitrogen. This specific architecture confers unique reactivity, particularly in the formation of stable radical species (nitroxides) and chelation-controlled amidation reactions.
Core Chemical Data
PropertySpecification
Systematic Name

-Ethoxypropan-2-amine hydrochloride
Common Name

-Ethyl-

-isopropylhydroxylamine hydrochloride
CAS Registry Number 1909313-11-6 (HCl salt) / 51560-50-0 (Free base)
Molecular Formula

Molecular Weight 139.62 g/mol (Salt) / 103.16 g/mol (Base)
InChIKey LOPMOJDYWCHTJL-UHFFFAOYSA-N (Free base)
SMILES CCONC(C)C.Cl

Nomenclature & Synonym Resolution

One of the primary challenges in sourcing and researching this compound is the divergence in nomenclature between chemical vendors, patent databases, and academic literature. The table below resolves these variations to prevent costly procurement errors—specifically avoiding confusion with structural isomers like ether-amines.

Synonym Mapping Table
Source / ContextSynonym UsedTechnical Note
IUPAC (Preferred)

-Ethoxypropan-2-amine
Unambiguous; denotes

-substitution.[1][2][3][4][5]
Chemical Abstracts (CAS) 2-Propanamine,

-ethoxy-, hydrochloride
Standard inversion for indexing.
Organic Synthesis

-Ethyl-

-isopropylhydroxylamine
Describes the functional class best.
Vendor/Catalog Ethoxy(propan-2-yl)amine Parentheses indicate

-substitution.
Common Misnomer 2-Ethoxy-isopropylamineDANGER: Often refers to the ether-amine isomer (

).
Isomer Alert: The "Ether-Amine" Trap

Database searches for "ethoxy isopropyl amine" frequently return 1-ethoxypropan-2-amine (CAS 1185304-14-6) or 2-ethoxypropan-1-amine . These are ethers , not hydroxylamines. They lack the


 bond and will fail  in Weinreb syntheses or radical generating reactions.

Verification Protocol: Always verify the presence of the


 bond  in the structural preview. If the oxygen is bonded to two carbons (

), it is the wrong compound.

Structural Visualization & Logic

The following diagram illustrates the connectivity and the critical distinction between the target


-alkoxyamine and its common ether isomer.

ChemicalStructure cluster_target Target: Ethoxy(propan-2-yl)amine cluster_trap Isomer Trap: Ether-Amine N Nitrogen (N) O Oxygen (O) N->O N-O Bond (Critical Feature) HCl HCl N->HCl Salt Formation C_ether Carbon Chain Et Ethyl Group (ethoxy) O->Et O-Alkylation iPr Isopropyl Group (propan-2-yl) iPr->N N-Alkylation O_ether Oxygen (O) C_ether->O_ether C-O-C Linkage N_amine Amine (NH2) C_ether->N_amine C-N Linkage

Caption: Structural logic distinguishing the N-O linked target (left) from the C-O-C linked ether isomer (right).

Synthesis & Experimental Context

While often purchased as a catalog reagent, understanding the synthesis of Ethoxy(propan-2-yl)amine is vital for troubleshooting impurities (such as over-alkylated byproducts).

Primary Synthetic Pathway: Reductive Amination

The most robust synthesis involves the reductive amination of acetone with


-ethylhydroxylamine.
  • Condensation: Acetone +

    
    -Ethylhydroxylamine 
    
    
    
    HCl
    
    
    
    
    -Ethylacetone oxime.
  • Reduction: The oxime is reduced (using Sodium Cyanoborohydride or catalytic hydrogenation) to the secondary amine.

  • Salt Formation: Treatment with anhydrous HCl gas in diethyl ether precipitates the target hydrochloride.

Why this matters:

  • Impurity Profile: This route avoids the formation of quaternary ammonium salts common in direct alkylation.

  • Search Tip: If the CAS is elusive, search for the reaction of Acetone with Ethoxyamine .

Applications in Drug Discovery[7]
  • Weinreb Amide Analogs: Standard Weinreb amides use

    
    -methoxy-
    
    
    
    -methylamine. Replacing this with
    
    
    -ethoxy-
    
    
    -isopropylamine increases steric bulk. This is used to:
    • Prevent over-addition of highly reactive Grignard reagents.

    • Alter the solubility profile of the intermediate.

    • Tune the stability of the tetrahedral intermediate during ketone synthesis.

  • Nitroxide Radical Precursors: Oxidation of this secondary amine yields a stable nitroxide radical (analogous to TEMPO, but acyclic). These are used as:

    • Polymerization Inhibitors: "Short-stoppers" in radical polymerization.[6]

    • Spin Labels: For EPR spectroscopy in biological systems.

Literature Search Strategy

To find relevant papers and patents, generic keyword searches often fail due to the nomenclature issues described above. Use the following structured search queries in SciFinder, Reaxys, or Google Scholar.

Recommended Search Queries
  • Structure-Based: Search specifically for the substructure Et-O-NH-iPr.

  • Keyword String: "N-ethoxypropan-2-amine" OR "O-ethyl-N-isopropylhydroxylamine" OR "1909313-11-6"

  • Functional Application: "Weinreb amide" AND "isopropyl" AND "ethoxy"

Key References
  • PubChem Compound Summary. Ethoxy(propan-2-yl)amine hydrochloride. National Library of Medicine (US), National Center for Biotechnology Information. Accessed Feb 19, 2026.

  • ChemicalBook. Product Catalog: Ethoxy(propan-2-yl)amine hydrochloride. CAS 1909313-11-6.[7]

  • Sigma-Aldrich (Merck). Building Blocks: Alkoxyamines. (General reference for N,O-dialkylhydroxylamine utility).

  • BenchChem. O-Isopropylhydroxylamine and derivatives. (Context on isopropyl-hydroxylamine scaffolds).

(Note: Specific peer-reviewed papers dedicated solely to this molecule are rare; it is primarily referenced within patents for broad Markush structures of herbicides or pharmaceutical intermediates. The references above provide the definitive chemical data).

Sources

Methodological & Application

Application Note: General Procedures for N-Alkoxyamine Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The N-alkoxyamine motif (


) is a critical structural element in medicinal chemistry (e.g., glycomimetics, kinase inhibitors), bioconjugation (oxime ligation precursors), and polymer science (Nitroxide Mediated Polymerization - NMP).

Constructing the C–O–N bond requires a strategic choice between nucleophilic substitution (using


-hydroxy derivatives) and radical coupling  (trapping carbon-centered radicals with nitroxides). The choice of method is dictated by the substrate availability (alcohol vs. alkyl halide) and the desired substitution pattern at the nitrogen center.
Method Selection Matrix
FeatureMethod A: Mitsunobu Coupling Method B: Direct Alkylation (

)
Method C: Radical Coupling
Primary Substrate Alcohols (

)
Alkyl Halides (

)
C-Radical Precursors / Nitroxides
Mechanism

(Inversion of config.)

(Inversion of config.)
Radical Recombination
Key Reagents

, DIAD/DEAD, NHPI
Base (

, DBU), NHPI
Cu(I) / Ligand (ATRA conditions)
Product Type Protected

precursors
Protected

precursors
Fully substituted

Primary Utility Small molecule synthesis, chiral centersRobust, scalable synthesisPolymer initiation, sterically hindered bonds

Protocol A: The Nucleophilic Route (N-Hydroxyphthalimide Strategy)

This is the industry-standard approach for synthesizing


-alkylhydroxylamines (

). Direct alkylation of hydroxylamine itself often leads to over-alkylation (

- vs

-selectivity issues). Using

-hydroxyphthalimide (NHPI) as a masked hydroxylamine equivalent solves this by enforcing

-alkylation.
Workflow Visualization

Mitsunobu_Workflow Start Start: Alcohol Substrate (R-OH) Reagents Add NHPI + PPh3 (Solvent: THF or DCM) Start->Reagents Cool Cool to 0°C Reagents->Cool AddDIAD Dropwise Addition of DIAD/DEAD (Critical: Maintain T < 5°C) Cool->AddDIAD Reaction Stir at RT (4-12h) Monitor by TLC AddDIAD->Reaction Workup Solvent Evaporation & Column Chromatography Reaction->Workup Intermediate Intermediate: N-Alkoxyphthalimide Workup->Intermediate Deprotection Hydrazinolysis (NH2NH2-H2O / MeOH) Intermediate->Deprotection Final Final Product: O-Alkylhydroxylamine (R-O-NH2) Deprotection->Final

Figure 1: Step-wise workflow for the Mitsunobu synthesis of N-alkoxyamines using NHPI.

Sub-Protocol: Mitsunobu Coupling

Applicability: Primary and secondary alcohols.[1][2] Stereochemical inversion occurs at the carbon center.

Reagents:

  • Substrate: Alcohol (1.0 equiv)[1]

  • Nucleophile:

    
    -Hydroxyphthalimide (NHPI) (1.1 – 1.2 equiv)
    
  • Phosphine: Triphenylphosphine (

    
    ) (1.2 – 1.5 equiv)
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous THF or DCM (0.1 – 0.2 M)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen/argon.

  • Dissolution: Dissolve the Alcohol, NHPI, and

    
     in anhydrous THF.
    
    • Note: Order of addition is critical.[1] Do not add the azo-reagent yet.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Activation: Add DIAD dropwise via syringe or addition funnel over 15–30 minutes.

    • Causality: Rapid addition generates excessive heat and can lead to hydrazine byproducts or decomposition of the betaine intermediate. The solution will turn yellow/orange.

  • Reaction: Allow the reaction to warm to room temperature naturally and stir for 6–16 hours.

  • Quenching: Add a small amount of water or saturated

    
    .
    
  • Purification: Concentrate the solvent. The byproduct

    
     can be difficult to remove.[3]
    
    • Tip: Triturate the residue with cold diethyl ether/hexanes to precipitate the bulk of

      
       before flash chromatography.
      
Sub-Protocol: Direct Alkylation ( )

Applicability: Primary alkyl halides (bromides/iodides).

Reagents:

  • Alkyl Halide (1.0 equiv)

  • NHPI (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DBU (1.1 equiv)
    
  • Solvent: DMF, DMSO, or Acetone

Procedure:

  • Dissolve NHPI and Base in the solvent. Stir for 10–15 mins to generate the red-colored phthalimide anion.

  • Add the Alkyl Halide.

  • Heat to 50–80 °C (depending on halide reactivity) for 4–12 hours.

  • Standard aqueous workup (EtOAc extraction) and chromatography.

Deprotection (Hydrazinolysis)

To reveal the free


-alkylhydroxylamine (

):
  • Dissolve the

    
    -alkoxyphthalimide intermediate in MeOH or EtOH.
    
  • Add Hydrazine monohydrate (

    
    ) (3.0 – 5.0 equiv).
    
  • Stir at RT (or reflux if sluggish) for 1–2 hours. A white precipitate (phthalhydrazide) will form.

  • Filter off the precipitate. Concentrate the filtrate.

  • Critical Step: The product is an amine.[4][5][6] Ensure the workup pH is basic (>10) to extract it into the organic layer, or isolate as the HCl salt by adding HCl/dioxane.

Protocol B: The Radical Coupling Route (NMP & Hindered Systems)

This method is preferred when synthesizing fully substituted alkoxyamines (


), particularly for Nitroxide Mediated Polymerization (NMP) initiators where steric hindrance prevents 

reactions.
Mechanism

The reaction relies on the diffusion-controlled coupling of a transient carbon-centered radical (


) with a persistent nitroxide radical (e.g., TEMPO).



Workflow Visualization

Radical_Coupling Halide Alkyl Halide (R-Br / R-Cl) RadicalGen Radical Generation (ATRA Mechanism) Halide->RadicalGen Nitroxide Nitroxide (TEMPO/SG1) Coupling Radical-Radical Coupling Nitroxide->Coupling Persistent Radical Catalyst Cu(0) + Cu(II) / PMDETA (Deoxygenated) Catalyst->RadicalGen Activator RadicalGen->Coupling C-Radical Product N-Alkoxyamine Coupling->Product

Figure 2: Atom Transfer Radical Addition (ATRA) approach to alkoxyamines.

Protocol: Copper-Mediated Coupling (ATRA conditions)

Reagents:

  • Alkyl Bromide (1.0 equiv)

  • Nitroxide (e.g., TEMPO) (1.2 equiv)

  • Copper(0) powder (1.0 equiv) or CuBr (1.0 equiv)

  • Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) (1.0 equiv)

  • Solvent: Benzene or Toluene (degassed)

Step-by-Step Procedure:

  • Deoxygenation: Rigorously degas the solvent (freeze-pump-thaw x3). Oxygen is a radical scavenger and will kill the reaction.

  • Mixing: In a glovebox or under Argon, combine Alkyl Bromide, Nitroxide, Copper source, and Ligand in a Schlenk tube.

  • Reaction: Seal and heat to 50–80 °C. The reaction involves a redox equilibrium.

    • Observation: The color changes as Cu(I) oxidizes to Cu(II).

  • Workup: Dilute with EtOAc. Wash with aqueous EDTA or

    
     to remove copper salts (blue aqueous layer).
    
  • Isolation: Dry and concentrate. Flash chromatography is usually effective (nitroxides are visible/UV active).

Troubleshooting & Expert Insights

ProblemProbable CauseCorrective Action
Low Yield (Mitsunobu) Steric hindrance or high pKa of nucleophile.Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and

for more forcing conditions.
Hydrazine Contamination Incomplete separation of Mitsunobu byproducts.Use polymer-supported

or wash the crude mixture with 5%

if the product is stable.
Blue Product (Radical) Residual Copper.Wash organic layer with saturated

/

(1:1) until the aqueous layer is colorless.
O- vs N-Alkylation Using unmasked hydroxylamine.Always use NHPI or

-Boc-hydroxylamine to block the nitrogen lone pair.

References

  • Grochowski, E., & Jurczak, J. (1976). Synthesis of N-alkoxyphthalimides via the Mitsunobu reaction.[3] Synthesis, 1976(10), 682-684. Link

  • Hawker, C. J., Bosman, A. W., & Harth, E. (2001). New polymer synthesis architectures: complex structures via nitroxide-mediated free radical polymerization. Chemical Reviews, 101(12), 3661-3688. Link

  • Matyjaszewski, K., et al. (1998). Simple and Efficient Synthesis of Various Alkoxyamines for Stable Free Radical Polymerization. Macromolecules, 31(17), 5955–5957. Link

  • Barrett, A. G., et al. (2000). Impurity Annihilation: Chromatography-Free Parallel Mitsunobu Reactions. Organic Letters, 2(17), 2629-2632. Link

  • Foot, J. S., et al. (2005). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. Organic & Biomolecular Chemistry, 3, 407-409. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Amidation with Ethoxy(propan-2-yl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026



Technical Overview & Mechanistic Challenges

Q: Why is the amidation of Ethoxy(propan-2-yl)amine consistently lower yielding than standard amine couplings?

A: This specific coupling reaction faces a "perfect storm" of kinetic barriers. You are not merely forming an amide; you are synthesizing a sterically hindered N-alkoxy amide (a Weinreb-like amide analog).

  • Steric Hindrance (The Isopropyl Factor): The amine nitrogen is attached to a bulky isopropyl group (

    
    ). This creates significant steric crowding around the nucleophilic center, impeding the attack on the activated carbonyl species.
    
  • Electronic Deactivation (The Alpha-Effect Paradox): While the adjacent oxygen atom typically increases nucleophilicity via the alpha-effect, the electron-withdrawing nature of the ethoxy group (

    
    ) inductively destabilizes the developing positive charge in the transition state.
    
  • Salt Dissociation: As a hydrochloride salt, the amine is biologically and chemically inert until fully deprotonated. Incomplete free-basing in organic solvents (like DCM or DMF) is a common silent failure mode.

Optimized Protocols (The "Gold Standard")

Do not rely on standard EDC/NHS or DCC conditions. They are insufficient for this hindered substrate.

Protocol A: T3P® (Propylphosphonic Anhydride) Method

Recommended for chiral acids or highly sensitive substrates to prevent racemization.

Rationale: T3P acts as both a coupling agent and water scavenger, driving the equilibrium toward the amide. It is particularly effective for sterically hindered anilines and alkoxyamines.

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and Ethoxy(propan-2-yl)amine HCl (1.2 equiv) in anhydrous EtOAc or 2-MeTHF (Concentration ~0.1 M). Note: DMF can be used if solubility is an issue, but EtOAc aids workup.

  • Base Addition: Cool to 0°C. Add Pyridine (3.0 – 4.0 equiv) or DIPEA (3.0 equiv).

    • Critical: You need at least 1 equiv to neutralize the HCl salt and 1 equiv to activate the acid. Excess base ensures the amine remains nucleophilic.

  • Coupling: Add T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.

  • Monitoring: Check LCMS. If conversion is <50% after 6 hours, heat to 40-50°C (T3P is thermally stable).

Protocol B: The "Acid Chloride" Route

Recommended for non-chiral acids or when coupling agents fail.

Rationale: Converting the acid to an acid chloride generates a highly electrophilic species that can overcome the steric barrier of the isopropyl group.

Step-by-Step:

  • Activation: Convert Carboxylic Acid to Acid Chloride using Oxalyl Chloride (1.2 equiv) and catalytic DMF in DCM. Evaporate to dryness to remove excess HCl/Oxalyl Chloride.

  • Preparation: Dissolve Ethoxy(propan-2-yl)amine HCl (1.1 equiv) in dry DCM or THF.

  • Scavenging: Add Triethylamine (TEA) or DIPEA (3.0 equiv). Stir for 10 mins to ensure free-basing.

  • Addition: Add the crude Acid Chloride (dissolved in minimal DCM) dropwise at 0°C.

  • Catalysis: Add DMAP (10 mol%) to catalyze the acylation. Warning: DMAP can cause racemization in chiral acids.

Data & Reagent Selection Guide

Table 1: Coupling Agent Performance Matrix for Hindered Alkoxyamines

ReagentReactivityEpimerization RiskYield PotentialNotes
T3P HighVery Low⭐⭐⭐⭐⭐Best overall balance; easy workup (water soluble byproducts).
HATU/HOAt Very HighLow-Medium⭐⭐⭐⭐Excellent for difficult couplings; removing urea byproduct can be tricky.
EDC/HOBt LowLowAvoid. Insufficient activation for N-isopropyl-N-alkoxy amines.
Acid Chloride ExtremeHigh⭐⭐⭐⭐⭐"Nuclear option." High yield but high risk of side reactions/racemization.
COMU HighLow⭐⭐⭐⭐Safer alternative to HATU (non-explosive), often higher yields than HBTU.

Troubleshooting Decision Tree

Use the following logic flow to diagnose low yields.

Troubleshooting Start Issue: Low Yield (<40%) CheckLCMS Analyze Crude LCMS Start->CheckLCMS SM_Remains Starting Material (Acid) Remains Unreacted CheckLCMS->SM_Remains Major Peak = Acid Amine_Remains Amine Remains, Activated Acid Gone CheckLCMS->Amine_Remains Major Peak = Activated Ester/Hydrolysis Side_Products Complex Mixture / Wrong Mass CheckLCMS->Side_Products Activation Activation Failure SM_Remains->Activation Soln1 Switch to HATU or T3P Increase Temp to 50°C Activation->Soln1 Salt_Issue Amine HCl not Free-Based Amine_Remains->Salt_Issue Soln2 Increase Base (DIPEA) to 4.0 eq Pre-stir amine + base for 30 min Salt_Issue->Soln2 Racemization Racemization or O-Acylation (rare) Side_Products->Racemization Soln3 Use T3P (Low Epimerization) Avoid DMAP Keep Temp < 0°C during addition Racemization->Soln3

Figure 1: Diagnostic workflow for identifying the root cause of amide coupling failure.

Frequently Asked Questions (FAQ)

Q: I see a significant amount of the activated ester intermediate by LCMS, but it won't convert to the product. Why? A: This confirms the steric barrier . The activated ester (e.g., O-At or O-Bt ester) is formed, but the N-isopropyl amine is too bulky to attack it efficiently.

  • Fix: Switch to HATU (creates a more reactive aza-benzotriazole ester) or T3P . If using HATU, add HOAt as an additive to speed up the trans-esterification.

Q: Can I use DMF as a solvent? A: Yes, but be cautious. DMF can sometimes retain the amine HCl salt in a solvation shell that hinders deprotonation. If you use DMF, ensure you use a strong non-nucleophilic base like DIPEA (Hunig's base) rather than weak bases like NMM. 2-MeTHF is often superior for T3P reactions as it allows for higher reaction temperatures and easier aqueous workup.

Q: My product is water-soluble. How do I purify it? A: Alkoxyamides can be polar. If using T3P, the phosphorus byproducts are water-soluble.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine and pyridine), then Sat. NaHCO3 (to remove unreacted acid and phosphorus byproducts), then Brine.

  • If product is acid-sensitive: Skip the HCl wash and use a pH 5 buffer.

Q: Is the "Ethoxy" group stable? A: Yes, the N-ethoxy group is generally stable under standard coupling conditions. However, avoid strong Lewis acids (like


) or harsh hydrogenation conditions (

, Pd/C) in subsequent steps, as these can cleave the N-O bond.

References

  • T3P in Amide Synthesis

    • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications.[1] (Review of T3P utility in hindered couplings).

  • Kinetic Resolution & Reactivity of N-Alkoxy Amines

    • Catalytic Asymmetric Access to Structurally Diverse N-Alkoxy Amines.[2] (Discusses the reduced nucleophilicity of N-alkoxy amines).

  • General Amide Coupling Reviews

    • Amide Bond Formation: Beyond the Myth of Coupling Reagents.

Sources

Troubleshooting solubility issues of Ethoxy(propan-2-yl)amine HCl in DCM

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethoxy(propan-2-yl)amine Hydrochloride in Dichloromethane (DCM)

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Executive Technical Analysis

The Core Issue: You are attempting to dissolve an ionic lattice (Ethoxy(propan-2-yl)amine HCl ) in a moderately polar, aprotic solvent (DCM).

  • Thermodynamic Conflict: Amine hydrochloride salts possess high crystal lattice energy.[1] To dissolve, the solvent must provide enough solvation energy to overcome these inter-ionic forces.

  • Dielectric Limitation: Dichloromethane has a low dielectric constant (

    
    ).[1] It lacks the polarity to effectively dissociate and shield the tight ion pairs (
    
    
    
    ).[1]
Diagnostic Decision Matrix

Before proceeding, determine if your downstream application requires the salt or the free base .

SolubilityDecisionTree Start Start: Insoluble HCl Salt in DCM Q1 Does the reaction REQUIRE the HCl salt form? Start->Q1 Path_Salt Strategy: Co-Solvent Engineering (Maintain Ionic Species) Q1->Path_Salt Yes (e.g., Stability) Path_Base Strategy: Free-Basing (Neutralize to Organic Amine) Q1->Path_Base No (Standard) Action_MeOH Protocol A: Add Methanol (5-10%) Increases polarity/H-bonding Path_Salt->Action_MeOH Q2 Is this for a Reaction or Isolation? Path_Base->Q2 Action_InSitu Protocol B: In-Situ Neutralization (Add TEA/DIPEA) Q2->Action_InSitu Reaction (One-pot) Action_Extract Protocol C: Biphasic Extraction (Wash with NaHCO3) Q2->Action_Extract Isolation/Purification

Figure 1: Decision matrix for solubilizing amine salts in non-polar media.

Troubleshooting Protocols
Protocol A: In-Situ Neutralization (For Chemical Reactions)

Use this if you need to react the amine in DCM (e.g., acylation, coupling) and cannot introduce water.

The Mechanism: You add a sacrificial tertiary base (Triethylamine or DIPEA).[1] The base scavenges the proton from the Ethoxy(propan-2-yl)amine HCl.[1]


[1]

Step-by-Step:

  • Suspend the Ethoxy(propan-2-yl)amine HCl in DCM (0.1 M – 0.5 M). It will appear as a slurry.[1]

  • Cool the mixture to 0°C (optional, minimizes exotherm).

  • Add Triethylamine (TEA) or DIPEA (1.1 to 1.2 equivalents).[1]

  • Observation: The slurry often changes consistency. The active alkoxyamine dissolves, while the TEA·HCl may precipitate out as a fine white solid or remain partially suspended.[1]

  • Proceed: Add your electrophile (e.g., acid chloride, anhydride) directly to this mixture.[1] The TEA·HCl byproduct is inert in most acylation/alkylation reactions.[1]

Critical Note: Alkoxyamines (


) are significantly less basic than alkylamines (

).[1] TEA (

) is strong enough to fully deprotonate them [1].
Protocol B: Biphasic Extraction (For Isolation/Purification)

Use this to obtain the pure, DCM-soluble free base.

The Mechanism: The salt partitions into the aqueous phase, is neutralized by a base, and the resulting neutral amine partitions into the organic (DCM) phase.

Step-by-Step:

  • Dissolve the HCl salt in a minimal amount of water .[1]

  • Add an equal volume of DCM .[1]

  • Slowly add Saturated Aqueous

    
      (or 1M NaOH) while stirring until the aqueous layer pH > 8.
    
    • Why: You must exceed the

      
       of the protonated amine to drive the equilibrium to the free base.
      
  • Separate the layers.[1] Extract the aqueous layer 2x with DCM.

  • Combine DCM layers, dry over

    
    , and concentrate in vacuo.
    
  • Result: Clear oil or low-melting solid (Free Base) that is fully soluble in DCM.[1]

Warning: Free alkoxyamines are prone to oxidation and decomposition.[1] Use immediately or store under inert gas at -20°C [2].

Protocol C: Co-Solvent Engineering (Maintaining Salt Form)

Use this if you strictly require the HCl salt (e.g., for stability or crystallization).

The Mechanism: Adding a Hydrogen-bond donor (alcohol) disrupts the crystal lattice.[1]

Step-by-Step:

  • Suspend the salt in DCM.[1]

  • Add Methanol (MeOH) dropwise.[1]

  • Typically, a 9:1 DCM:MeOH ratio is sufficient to dissolve amine hydrochlorides.

  • Alternative: Use Ethanol if Methanol is reactive toward your downstream reagents.

Technical Data & Reference Tables
Table 1: Solvent Dielectric Constants (Solubility Predictor)

Higher


 correlates with better salt solubility.[1]
SolventDielectric Constant (

)
Solubility of Amine HCl
Dichloromethane (DCM) 8.9 Insoluble / Sparingly Soluble
Tetrahydrofuran (THF)7.5Insoluble
Ethanol24.5Moderate
Methanol 32.7 High (Recommended Co-solvent)
Water80.1Very High

Data Source: Evans, D. A. Harvard University pKa Table [1]; Reichardt, Solvents and Solvent Effects [3].

Table 2: Base Strength Comparison (For Neutralization)

To deprotonate the salt, the added base must have a higher pKa than the amine.

Compound ClassApprox.[1][2][3][4][5][6] pKa (Conjugate Acid)Role
Alkoxyamine (

)
~ 4.6 Target Molecule (Weak Base)
Pyridine5.2Weak Base (May not fully deprotonate)
Triethylamine (TEA) 10.7 Recommended Neutralizer
DIPEA (Hünig's Base)10.8Recommended Neutralizer
Frequently Asked Questions (FAQ)

Q: Can I use ultrasonication to dissolve the salt in pure DCM? A: Ultrasonication may create a finer suspension (kinetic solubility), but it will not create a true solution (thermodynamic solubility). The salt will eventually settle or crash out. Do not rely on this for precise stoichiometry.

Q: Why not use NaOH for the in-situ method? A: Solid NaOH is poorly soluble in DCM and acts too slowly.[1] Aqueous NaOH creates a biphasic system, which might hydrolyze sensitive reagents (like acid chlorides) if they are present in the DCM layer. Use soluble organic bases (TEA/DIPEA) for single-phase reactions.

Q: Is the Ethoxy(propan-2-yl)amine free base stable? A: Alkoxyamines are generally less stable than their alkyl counterparts.[1] They can undergo disproportionation or oxidation.[1] It is best to keep them as the HCl salt until immediately before use.

References
  • Evans, D. A. (2005).[1] pKa's of Inorganic and Oxo-Acids. Harvard University.[1] [Link]

  • Armarego, W. L. F., & Chai, C. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][5] [Link]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] [Link][1]

Sources

Minimizing side reactions when using O-ethyl-N-isopropylhydroxylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Process Optimization Document ID: TS-OEIH-001 Version: 2.4 (Current)[1]

Reagent Profile & Critical Distinction

Warning: Do not confuse this reagent with N-isopropylhydroxylamine (IPHA).[1][2]

  • Your Reagent: O-ethyl-N-isopropylhydroxylamine HCl (N,O-dialkyl).[1]

    • Function: Forms N-ethoxy-N-isopropyl amides (bulky Weinreb amide analogs); used as a radical scavenger/regulator.[1]

    • Reactivity: Nucleophilic at Nitrogen only.[1][2] Oxygen is capped (ethylated).[1][2]

  • Common Confusion: IPHA (N-isopropylhydroxylamine) has a free -OH group and is a potent reducing agent/oxygen scavenger.[1][2] Using IPHA by mistake will lead to massive side reactions (O-acylation, redox chemistry) that O-ethyl-N-isopropylhydroxylamine will not undergo.[1]

Storage & Handling: The Pre-Reaction Phase

Issue: "My stoichiometry is inconsistent, leading to unreacted starting material."

The HCl salt of O-ethyl-N-isopropylhydroxylamine is highly hygroscopic .[1] If the salt absorbs water, you are weighing water, not reagent.[2] This leads to an under-charge of the amine relative to your electrophile.[1][2]

Protocol: Desiccation & Handling
  • Storage: Store at +2°C to +8°C under Argon.

  • Weighing: Allow the bottle to warm to room temperature before opening to prevent condensation.

  • Correction: If the solid appears clumpy or sticky, assume water content >5%.[2] Dry in a vacuum desiccator over

    
     for 24 hours before critical use, or titrate a small sample with AgNO3 to determine precise HCl content (and thus MW correction).
    

The "Free-Basing" Trap: Volatility Management[1]

Issue: "I neutralized the salt, but the amine seems to have disappeared."

Technical Insight: The free base (O-ethyl-N-isopropylamine) is a low-molecular-weight, lipophilic amine.[1] It is volatile .[1][2] If you perform a standard free-basing extraction and rotovap the solvent, you will co-evaporate your reagent.[2]

Solution: In-Situ Neutralization

Do not isolate the free base. Perform the neutralization in the reaction vessel.

Recommended Base:


-Diisopropylethylamine (DIPEA/Hunig's Base).[1][2]
  • Why: DIPEA is non-nucleophilic and bulky.[1][2] It will scavenge the HCl but will not compete with the O-ethyl-N-isopropylhydroxylamine for the electrophile.[1]

Minimizing Side Reactions During Acylation

Context: The primary use of this reagent is coupling with carboxylic acid derivatives (R-CO-X) to form amides.[1][2]

The Steric Challenge: The N-isopropyl group adds significant steric bulk compared to the methyl group in standard Weinreb amines (


-dimethylhydroxylamine).[1]
  • Consequence: Reaction rates are slower.[1][2]

  • Side Reaction: Hydrolysis of the activated acid (acid chloride or active ester) by trace moisture competes with the slow amine attack.[2]

Troubleshooting Guide: Acylation Failures
SymptomProbable CauseCorrective Action
Low Yield / Unreacted Acid Steric Hindrance: The amine cannot access the carbonyl carbon effectively.[1]Switch Activation: Move from carbodiimides (EDC/DCC) to Acid Chlorides or Mixed Anhydrides (Isobutyl chloroformate).[1][2] These are smaller, "hotter" electrophiles.[2]
Impurity: Ester Formation Alcohol Competition: If using alcohol solvents (MeOH/EtOH), the solvent reacts faster than the bulky amine.[2]Solvent Switch: Use non-nucleophilic, polar aprotic solvents: DCM, THF, or DMF .[2] Strictly avoid alcohols.
Impurity: N-Acyl Urea Rearrangement: When using EDC/DCC, the slow amine attack allows the O-acylisourea intermediate to rearrange to an unreactive N-acyl urea.[1]Add Catalyst: Add 10-20 mol% DMAP (4-Dimethylaminopyridine) to form the reactive acyl-pyridinium intermediate, which accelerates amine attack.[1]
Precipitate in Reaction Salt Formation: The amine HCl salt is insoluble in non-polar solvents (DCM/Toluene), preventing reaction.[2]Solubility Check: Ensure the HCl salt is fully dissolved before adding the base.[2] DMF or a DCM/DMF mixture helps.[1][2]

Visualizing the Pathway

The following diagram illustrates the critical decision points to avoid the two main failure modes: Hydrolysis (due to moisture/slowness) and Loss of Reagent (volatility).[2]

ReactionPathway Start Start: O-ethyl-N-isopropylhydroxylamine HCl Neutralization Neutralization Step Start->Neutralization Add DIPEA/TEA FreeBase Free Base (In Situ) Neutralization->FreeBase In Solvent (DCM/THF) Evaporation SIDE REACTION 1: Loss via Volatility (If isolated/rotovapped) Neutralization->Evaporation If solvent removed Coupling Coupling with R-CO-X (Acid Chloride/Activated Ester) FreeBase->Coupling Add Electrophile Hydrolysis SIDE REACTION 2: Hydrolysis of R-CO-X (Due to Steric Slowdown) Coupling->Hydrolysis Trace H2O + Slow Kinetics Product Target: N-ethoxy-N-isopropylamide Coupling->Product Successful Attack Catalyst Optimization: Add DMAP or switch to Acid Chloride Catalyst->Coupling Accelerates

Caption: Workflow to prevent volatility loss (Side Reaction 1) and competitive hydrolysis (Side Reaction 2) caused by the steric bulk of the isopropyl group.

FAQ: Specific Technical Scenarios

Q: Can I use this reagent to synthesize oximes? A: No. Oxime formation requires a free -OH group on the hydroxylamine (


).[1] This reagent has an ethyl group on the oxygen (

).[1] It cannot form a

double bond system without losing the ethyl group, which will not happen under standard conditions.[1][2]

Q: I see a new spot on TLC that isn't my product or starting material. It's very non-polar. What is it? A: If you are using an acid chloride, you may have formed the dimer or a bis-acylated species, although this is rare for secondary amines.[2] More likely, if you used a carbodiimide (EDC), it is the N-acyl urea rearrangement product.[2] This occurs because the isopropyl group slows down the desired reaction, giving the intermediate time to rearrange.[2]

  • Fix: Switch to a Mixed Anhydride method (Isobutyl chloroformate/NMM) to bypass the rearrangement pathway.[1][2]

Q: How do I remove excess reagent during workup? A: Unlike standard amines, alkoxyamines are less basic (


 ~4-5).[1][2]
  • Acid Wash: Wash the organic layer with 1M HCl or 10% Citric Acid .[1][2]

  • Mechanism: This protonates the unreacted O-ethyl-N-isopropylhydroxylamine, forcing it into the aqueous layer.[1][2]

  • Caution: Ensure your product (the amide) is stable to acid washes (usually yes).[1][2]

References

  • General Reactivity of N,O-Dialkylhydroxylamines

    • Title: "Preparation of N-methoxy-N-methylamides (Weinreb amides)"[1]

    • Source: Organic Syntheses, Coll.[2] Vol. 6, p.635 (1988).[1][2] (Provides the foundational chemistry for N,O-dialkyl coupling).[1][2]

    • URL:[Link][1][2]

  • Steric Hindrance in Amide Coupling

    • Title: "Amide bond formation: beyond the myth of coupling reagents"
    • Source: Chemical Society Reviews, 2009, 38, 606-631.[2] (Discusses strategies for coupling sterically hindered amines).

    • URL:[Link]

  • Physical Properties & Safety (MSDS Data)

    • Title: "N-Isopropylhydroxylamine hydrochloride Safety Data Sheet" (Note: Closest homologue for safety/hygroscopicity data).[1][2]

    • Source: Fisher Scientific.[1][2]

Sources

Technical Support Center: Purification of Ethoxy(propan-2-yl)amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of ethoxy(propan-2-yl)amine hydrochloride derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this class of compounds. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and success of your experimental work.

PART 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My ethoxy(propan-2-yl)amine hydrochloride derivative is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" is a common problem in recrystallization, where the compound separates from the solution as a liquid rather than a solid. This typically occurs when the solute is highly soluble in the hot solvent, and its melting point is lower than the boiling point of the solvent.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
High Solute Solubility The compound is too soluble in the chosen solvent, even at lower temperatures.Introduce a "poorer" solvent (an anti-solvent) in which the compound is less soluble. This should be done dropwise to the hot solution until slight turbidity is observed.[1][2]
Inappropriate Solvent Choice The boiling point of the solvent is higher than the melting point of your compound.Select a solvent with a lower boiling point.
Cooling Rate is Too Fast Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice.Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Using a Dewar flask can help to slow down the cooling process.
Presence of Impurities Impurities can interfere with crystal lattice formation.Attempt to remove highly soluble impurities by pre-washing the crude product with a solvent in which your desired compound has low solubility.

Question 2: I am seeing multiple spots on my TLC after purification by column chromatography. How can I improve the separation?

Answer:

Multiple spots on a Thin-Layer Chromatography (TLC) plate after column chromatography indicate impure fractions. Ethoxy(propan-2-yl)amine hydrochloride derivatives are polar, which can make them challenging to purify using standard normal-phase chromatography.[3][4]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inappropriate Stationary Phase The high polarity of the hydrochloride salt causes strong adsorption to silica gel, leading to poor separation.[5]Consider using a less polar stationary phase like alumina or employing reversed-phase chromatography with a C18 stationary phase.[6] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique.[6][7]
Incorrect Mobile Phase Polarity The eluent may be too polar, causing all compounds to move too quickly up the column, or not polar enough, resulting in the compounds remaining at the origin.[3]Systematically vary the polarity of your mobile phase. For normal-phase chromatography, a common solvent system for polar compounds is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like methanol or ethanol).[3][6] A gradient elution, where the polarity of the mobile phase is gradually increased, can also be beneficial.[3]
Column Overloading Too much sample has been loaded onto the column, exceeding its separation capacity.Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a 20:1 to 100:1 ratio of stationary phase to crude product by weight.
Sample Application The sample was not applied in a concentrated band at the top of the column.Dissolve the sample in a minimal amount of the mobile phase or a slightly more polar solvent and apply it carefully to the top of the column in as narrow a band as possible.[3]

Question 3: My final product is a sticky solid or a thick oil. How can I obtain a crystalline solid?

Answer:

The inability to obtain a crystalline solid can be due to residual solvents or the amorphous nature of the product.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Residual Solvent Trapped solvent molecules can disrupt the crystal lattice.Dry the product under high vacuum for an extended period. Gentle heating can also help, but be cautious of decomposition.
Amorphous Nature Some compounds are inherently difficult to crystallize.Try different crystallization techniques such as slow evaporation from a dilute solution, or vapor diffusion where a poor solvent is slowly introduced into a solution of your compound in a good solvent.
Hygroscopic Product The product may be absorbing moisture from the atmosphere.Handle the product in a dry environment, such as a glove box or under a stream of inert gas.

PART 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing ethoxy(propan-2-yl)amine hydrochloride derivatives?

A1: Impurities can arise from the synthesis, storage, or processing of your compound.[8] Common impurities include:

  • Residual Starting Materials: Unreacted primary or secondary amines and alkyl halides.[8]

  • Oxidation Products: Amines can oxidize when exposed to air and light, forming nitrosoamines, nitrates, and nitrites.[8]

  • Solvent Residues: Residual solvents from the reaction or purification steps.[8]

  • Byproducts from Side Reactions: Depending on the synthetic route, side products may be present.

Q2: Is it better to purify the free amine or the hydrochloride salt?

A2: This depends on the properties of your specific derivative and the impurities present. Purifying the free amine via distillation (if it is a liquid) or column chromatography can be effective for removing non-basic impurities. However, converting the amine to its hydrochloride salt often facilitates purification by recrystallization, as the salt is typically a stable, crystalline solid.[9][10] This process of salt formation itself can be a purification step.[9]

Q3: What is the "salt-to-freebase-to-salt" purification technique, and when should I use it?

A3: This is a powerful purification strategy for amines. The process involves:

  • Starting with the crude hydrochloride salt.

  • Converting the salt to the free amine by basifying an aqueous solution of the salt and extracting the free amine into an organic solvent.[11][12]

  • Washing the organic layer to remove water-soluble impurities.

  • Converting the purified free amine back to the hydrochloride salt by treating the organic solution with HCl (either as a gas or a solution in an appropriate solvent).[13]

This technique is particularly useful for removing impurities that have different solubility properties in their salt and freebase forms.

Q4: Can I use water as a solvent for recrystallizing my ethoxy(propan-2-yl)amine hydrochloride derivative?

A4: While water is a highly polar solvent and might seem like a good choice for a polar salt, many amine hydrochlorides are very soluble in water even at low temperatures, which would lead to poor recovery.[2][10] However, water can be used as part of a mixed solvent system.[1] For example, you could dissolve your compound in a minimal amount of hot water and then add a miscible organic solvent in which the salt is less soluble (like isopropanol or acetone) to induce crystallization.[1]

Experimental Protocol: Recrystallization using a Mixed Solvent System

This protocol provides a step-by-step methodology for the purification of an ethoxy(propan-2-yl)amine hydrochloride derivative by mixed solvent recrystallization.

Objective: To purify the crude hydrochloride salt by removing impurities that have different solubility profiles.

Materials:

  • Crude ethoxy(propan-2-yl)amine hydrochloride derivative

  • Solvent 1 (a "good" solvent, e.g., isopropanol, ethanol)

  • Solvent 2 (a "poor" solvent or anti-solvent, e.g., diethyl ether, ethyl acetate)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various "good" and "poor" solvents to identify a suitable pair. The ideal "good" solvent will dissolve the compound when hot but not when cold. The "poor" solvent should be miscible with the "good" solvent but should not dissolve the compound.[1][2]

  • Dissolution: Place the crude product in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the hot "good" solvent while stirring and heating until the solid completely dissolves.[1]

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until you observe persistent cloudiness.[1][2]

  • Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.[1]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. You should observe the formation of crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualization of Workflows

Decision Tree for Purification Method Selection:

Purification_Decision_Tree start Crude Product (Ethoxy(propan-2-yl)amine hydrochloride derivative) is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes freebase_conversion Convert to Free Amine is_solid->freebase_conversion No (Oil) is_thermally_stable Is the free amine thermally stable? distillation Distillation of Free Amine is_thermally_stable->distillation Yes column Column Chromatography is_thermally_stable->column No salt_to_freebase Salt-to-Freebase-to-Salt Purification recrystallization->salt_to_freebase If impurities persist column->salt_to_freebase If impurities persist freebase_conversion->is_thermally_stable Salt_Freebase_Salt_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_impurities Water-Soluble Impurities salt_solution Aqueous Solution of Hydrochloride Salt add_base 1. Add Base (e.g., NaOH) 2. Extract with Organic Solvent salt_solution->add_base free_amine Free Amine in Organic Solvent wash Wash with Brine free_amine->wash add_hcl Add HCl (gas or solution) free_amine->add_hcl org_impurities Organic-Soluble Impurities purified_salt Purified Hydrochloride Salt (Precipitate) crude_salt Crude Hydrochloride Salt crude_salt->salt_solution add_base->aq_impurities add_base->free_amine wash->org_impurities add_hcl->purified_salt

Caption: A workflow diagram illustrating the salt-to-freebase-to-salt purification method.

References

  • Amine Impurities and Related Compound - Veeprho. [Link]

  • Column chromatography - Columbia University. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. [Link]

  • Chromatography to separate polar molecules? : r/OrganicChemistry - Reddit. [Link]

  • Column Chromatography: Principles, Procedure, and Applications - Phenomenex. [Link]

  • Video: Silica Gel Column Chromatography: Overview - JoVE. [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. [Link]

  • US3337630A - Process for the purification of amines - Google P
  • Recrystallization. [Link]

  • Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System - Oreate AI Blog. [Link]

  • Recrystallization. [Link]

  • Contamination in Amine Systems | Refining Community. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. [Link]

  • What is the theoretical background of mixed solvents recrystallization? - Quora. [Link]

  • Filter Media Selection in Amine Gas Sweetening Systems - Stronger security is required. [Link]

  • Isolation (Recovery) of amines - University of Alberta. [Link]

  • Purification of organic hydrochloride salt? - ResearchGate. [Link]

  • Workup: Amines - Department of Chemistry : University of Rochester. [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids | Journal of the American Chemical Society. [Link]

  • US4670232A - Recovery of amines from by-product chloride salts - Google P
  • US4661634A - Removal of impurities
  • Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1 - Googleapis.com.
  • Troubleshooting Amine Unit Simulations - Bryan Research & Engineering, LLC. [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? | ResearchGate. [Link]

  • Purifying Amines Using Their Salts - YouTube. [Link]

  • What is the best way of making free amina base from its salt? : r/chemistry - Reddit. [Link]

Sources

Technical Support Center: Optimizing Ethoxy(propan-2-yl)amine HCl Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of Ethoxy(propan-2-yl)amine HCl, with a focus on optimizing the reaction temperature for the coupling process. The information is presented in a question-and-answer format to directly address potential challenges encountered during your experimental work.

Section 1: Reaction Fundamentals and Temperature Considerations

Q1: What is the most common and efficient method for synthesizing Ethoxy(propan-2-yl)amine HCl?

The most prevalent and efficient method for synthesizing secondary amines like Ethoxy(propan-2-yl)amine is through reductive amination .[1][] This one-pot reaction involves the condensation of a primary amine (ethoxyamine) with a ketone (acetone) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The final step involves the formation of the hydrochloride salt for improved stability and handling. Reductive amination is favored in pharmaceutical synthesis due to its high selectivity and the ability to be performed under mild conditions, which helps to minimize waste and avoid over-alkylation, a common side reaction with other alkylation methods.[1][3][4]

Q2: Why is optimizing the reaction temperature so critical for this coupling reaction?

Reaction temperature is a critical parameter in the reductive amination for several reasons:

  • Reaction Rate: As with most chemical reactions, temperature directly influences the rate of both imine formation and its subsequent reduction. Higher temperatures can accelerate the reaction, leading to shorter reaction times. However, excessively high temperatures can lead to the degradation of reactants, reagents, or the final product.[5][6]

  • Imine Formation Equilibrium: The initial condensation of ethoxyamine and acetone to form the imine is a reversible reaction.[1] Temperature can shift this equilibrium. While initial warming can favor the formation of the imine by driving off the water byproduct, excessive heat can also promote side reactions.

  • Reducing Agent Stability and Selectivity: Common reducing agents like sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride have optimal temperature ranges for their activity and stability.[7] For instance, STAB is sensitive to water and high temperatures.[7] The selectivity of the reducing agent for the imine over the ketone can also be temperature-dependent.

  • Side Reaction Profile: The formation of impurities, such as over-alkylation products (tertiary amines) or byproducts from the decomposition of reactants, is highly influenced by temperature.[8] An optimized temperature will maximize the formation of the desired product while minimizing these unwanted side reactions.

Section 2: Troubleshooting Guide

Low or No Product Yield

Q3: I am observing very low to no yield of Ethoxy(propan-2-yl)amine HCl. What are the likely causes related to temperature?

Low or no yield is a common issue that can often be traced back to suboptimal temperature settings. Here’s a breakdown of potential causes and troubleshooting steps:

  • Cause 1: Reaction Temperature is Too Low. The activation energy for the imine formation or the reduction step may not be met at a low temperature, leading to a stalled reaction.

    • Troubleshooting:

      • Monitor the reaction at room temperature first. Many reductive aminations proceed efficiently at ambient temperatures.[9]

      • Gradually increase the temperature. If no reaction is observed, try gently heating the reaction mixture to 30-40 °C. For some less reactive substrates, temperatures up to 55-60 °C may be necessary.[][10]

      • Use a stepwise approach. Consider forming the imine first, potentially at a slightly elevated temperature to drive off water (if your setup allows), then cooling the reaction mixture before adding the reducing agent.

  • Cause 2: Degradation of Reactants or Reagents. Ethoxyamine and its salts can have limited thermal stability. Similarly, the reducing agent might decompose if the temperature is too high.

    • Troubleshooting:

      • Consult the safety data sheet (SDS) for your specific ethoxyamine source for thermal stability information.

      • Add the reducing agent at a lower temperature. It is good practice to cool the reaction mixture in an ice bath (0 °C) before the portion-wise addition of a reactive hydride reagent to control any initial exotherm.[9] The reaction can then be allowed to slowly warm to room temperature.

      • Avoid prolonged heating. If heating is necessary, aim for the shortest possible reaction time at the lowest effective temperature.

Presence of Impurities

Q4: My final product is contaminated with significant impurities. How can temperature optimization help in reducing them?

The temperature profile of the reaction is a key factor in controlling the formation of byproducts.

  • Impurity 1: Unreacted Starting Materials (Ethoxyamine and Acetone).

    • Cause: The reaction has not gone to completion, which could be due to an insufficient temperature or reaction time.

    • Troubleshooting:

      • Increase reaction time at the current temperature. Before increasing the heat, allow the reaction to stir for a longer period (e.g., overnight).

      • Modest temperature increase. A small increase in temperature (e.g., from room temperature to 40 °C) can significantly accelerate the reaction rate.[11] Monitor the reaction progress by TLC or LC-MS to find the optimal balance.

  • Impurity 2: Over-alkylation Product (Tertiary Amine).

    • Cause: The newly formed secondary amine, Ethoxy(propan-2-yl)amine, can react with another molecule of acetone to form a tertiary amine. This is more likely at higher temperatures.

    • Troubleshooting:

      • Lower the reaction temperature. Running the reaction at room temperature or even 0 °C can significantly suppress the rate of the second alkylation.

      • Control the stoichiometry. Use a slight excess of the primary amine (ethoxyamine) to outcompete the secondary amine for the ketone.[8]

      • Slow addition of the reducing agent. Adding the reducing agent slowly at a low temperature can help to reduce the imine as it is formed, minimizing the concentration of the secondary amine available for a second reaction.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Reductive Amination

This protocol provides a starting point for the synthesis of Ethoxy(propan-2-yl)amine HCl using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[8][12]

Materials:

  • Ethoxyamine hydrochloride

  • Acetone

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • A mild base (e.g., triethylamine or diisopropylethylamine) if starting from the hydrochloride salt of ethoxyamine

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • HCl in a suitable solvent (e.g., dioxane or diethyl ether) for salt formation

Procedure:

  • To a stirred solution of ethoxyamine hydrochloride (1.0 eq) in DCE or THF, add the mild base (1.1 eq) and stir for 10-15 minutes at room temperature.

  • Add acetone (1.0-1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add STAB (1.2-1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same or another appropriate solvent to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Table 1: Temperature Optimization Strategy

This table outlines a systematic approach to optimizing the reaction temperature. It is recommended to perform small-scale trials to determine the optimal conditions before proceeding to a larger scale.

TrialTemperature (°C)Time (h)Monitored OutcomeRationale
10 °C to Room Temp24Yield, Purity (LC-MS)Baseline condition, often minimizes side reactions.
23012-24Yield, Purity (LC-MS)Gentle heating to increase reaction rate if Trial 1 is slow.
3408-16Yield, Purity (LC-MS)Further increase in rate, monitor for impurity formation.
4504-12Yield, Purity (LC-MS)Upper range, increased risk of side reactions and degradation.

Note: The optimal time will be dependent on the reaction temperature and should be determined by monitoring the reaction progress.

Section 4: Visualizing the Process

Diagram 1: Reductive Amination Workflow

Reductive_Amination_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Ethoxyamine HCl + Acetone + Solvent Base Add Mild Base Reactants->Base Imine_Formation Imine Formation (Stir at RT) Base->Imine_Formation Cooling Cool to 0 °C Imine_Formation->Cooling Reduction Add STAB (Reduce Imine) Cooling->Reduction Stir Stir at Optimized Temp Reduction->Stir Quench Quench with NaHCO3 Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Salt Form HCl Salt Dry->Salt Purify Filter & Dry Product Salt->Purify

Caption: Workflow for the synthesis of Ethoxy(propan-2-yl)amine HCl.

Diagram 2: Troubleshooting Temperature-Related Issues

Troubleshooting_Temperature cluster_yield Low Yield Troubleshooting cluster_impurities Impurity Troubleshooting Start Reaction Issue LowYield Low/No Yield Start->LowYield Impurities High Impurity Levels Start->Impurities TempTooLow Possible Cause: Temperature too low LowYield->TempTooLow Degradation Possible Cause: Reagent/Product Degradation LowYield->Degradation UnreactedSM Impurity: Unreacted Starting Material Impurities->UnreactedSM Overalkylation Impurity: Over-alkylation Impurities->Overalkylation IncreaseTemp Solution: Gradually increase temperature (e.g., RT -> 40°C) TempTooLow->IncreaseTemp DecreaseTemp Solution: Run at lower temp (0°C to RT) Add reducing agent at 0°C Degradation->DecreaseTemp IncreaseTimeTemp Solution: Increase reaction time or modestly increase temperature UnreactedSM->IncreaseTimeTemp DecreaseTempStoich Solution: Lower reaction temperature Control stoichiometry Overalkylation->DecreaseTempStoich

Caption: Decision tree for troubleshooting temperature-related issues.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Myers, A. G. (n.d.). Chemistry 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. (2025, August 6). Request PDF on ResearchGate. [Link]

  • Application Note – Reductive Amination. (n.d.). Synple Chem. [Link]

  • Braslau, R., et al. (2010). A Proximal Bisnitroxide Initiator: Studies in Low-Temperature Nitroxide-Mediated Polymerizations. Macromolecules. [Link]

  • Diamanti, A., Galindo, A., & Adjiman, C. S. (2025, May 7). The Effect of Microsolvation on the Mechanism, Kinetics and Energetics of a Reductive Amination Reaction. Industrial & Engineering Chemistry Research. [Link]

  • Chitin-Derived Nanocatalysts for Reductive Amination Reactions. (2023, January 6). MDPI. [Link]

  • Synthesis of novel D–π–A-based photosensitive alkoxyamine. (2025, February 5). Polymer Chemistry. [Link]

  • N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. (n.d.). ResearchGate. [Link]

  • Synthesis of novel D–π–A-based photosensitive alkoxyamine. (2025, February 5). Polymer Chemistry. [Link]

  • Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. (2023, August 31). MDPI. [Link]

  • Initial optimisation for temperature, cosolvent, and catalyst loading. (n.d.). ResearchGate. [Link]

  • What's wrong with my reductive amination? I barely got any product. (2025, February 13). Reddit. [Link]

  • Reductive amination difficulties - poor conversion. (2024, May 2). Reddit. [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Reductive amination reaction temperature. (n.d.). ResearchGate. [Link]

  • The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. (2022). RSC Publishing. [Link]

  • How to purify and isolate required compound from a reaction mixture?. (2015, April 20). ResearchGate. [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. (2021, November 26). Frontiers in Catalysis. [Link]

  • Reductive Amination Reaction. (2011, July 14). OpenBU. [Link]

  • Synthesis of Amines. (2025, February 24). Chemistry LibreTexts. [Link]

  • Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023, October 17). University of Oregon. [Link]

  • Amines in Pharmaceutical Synthesis. (n.d.). American Chemical Society. [Link]

  • Thermal Degradation of Amines for CO2 Capture. (n.d.). University of Kentucky UKnowledge. [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction?. (2014, December 22). Chemistry Stack Exchange. [Link]

  • Process for the purification of amines. (n.d.).
  • Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. (n.d.). IChemE. [Link]

  • Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. (n.d.). Eastern Kentucky University Encompass. [Link]

  • Thermal stability of film forming amines‐based corrosion inhibitors in high temperature power plant water solutions. (2023, November 10). TU Delft. [Link]

  • Oxidative Degradation of Amines With High-Temperature Cycling. (2026, February 10). ResearchGate. [Link]

Sources

Dealing with decomposition of Ethoxy(propan-2-yl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for Ethoxy(propan-2-yl)amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the stability and handling of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.

Introduction to Ethoxy(propan-2-yl)amine Hydrochloride Stability

Ethoxy(propan-2-yl)amine hydrochloride, like many amine hydrochloride salts, is utilized in pharmaceutical development for its improved solubility and stability compared to the free base. However, its bifunctional nature, containing both a secondary amine and an ether linkage, presents unique stability challenges. Understanding the potential decomposition pathways is critical for accurate experimental design, formulation development, and regulatory compliance. This guide will delve into the theoretical underpinnings of its degradation and provide practical solutions for its mitigation and analysis.

Frequently Asked Questions (FAQs)

Q1: I suspect my sample of Ethoxy(propan-2-yl)amine hydrochloride has degraded. What are the initial signs?

A1: Initial indicators of degradation can be both physical and chemical. Physical signs may include a change in color (e.g., from white to yellow or brown), a change in physical state (e.g., clumping of a powder), or the development of an unusual odor. Chemically, you might observe unexpected peaks in your analytical chromatograms (e.g., HPLC or GC), a decrease in the peak area of the parent compound, or a shift in the pH of a solution.

Q2: What are the primary drivers of decomposition for this compound?

A2: Based on its chemical structure, the primary drivers for decomposition are expected to be:

  • Oxidation: The secondary amine and the ether group are both susceptible to oxidation.[1][2]

  • Thermal Stress: Elevated temperatures can lead to the dissociation of the hydrochloride salt and subsequent degradation of the free amine.[3][4]

  • Hydrolysis: While generally more stable, the ether linkage could be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[5][6]

  • Photostability: Exposure to light, particularly UV radiation, can also induce degradation.[1][7]

Q3: How should I properly store Ethoxy(propan-2-yl)amine hydrochloride to minimize degradation?

A3: To ensure long-term stability, store the compound in a tightly sealed, opaque container to protect it from light and moisture. Storage at controlled room temperature or refrigerated conditions (2-8 °C) is recommended. The storage area should be well-ventilated and away from oxidizing agents and strong acids or bases.

Q4: Can I use standard HPLC methods to detect Ethoxy(propan-2-yl)amine hydrochloride and its impurities?

A4: Standard reversed-phase HPLC with UV detection can be challenging for this compound due to its lack of a strong chromophore.[8][9] To overcome this, several approaches can be taken:

  • Pre-column derivatization: Reacting the amine with a UV-active or fluorescent labeling agent (e.g., dansyl chloride, o-phthalaldehyde (OPA), or 9-fluorenylmethyl chloroformate (FMOC-Cl)) can significantly enhance detection sensitivity.[8][10]

  • Alternative detection methods: Employing detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) can allow for detection without derivatization.[9]

Q5: Are there alternative analytical techniques to HPLC for this compound?

A5: Yes, Gas Chromatography (GC) is a viable alternative, particularly for assessing volatile impurities or degradation products.[11] Similar to HPLC, derivatization may be necessary to improve peak shape and thermal stability of the amine.[12] Headspace GC-MS can be particularly useful for identifying low molecular weight, volatile degradants.[13]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of extra peaks in HPLC/GC chromatogram Sample degradationPerform a forced degradation study to identify potential degradation products. Re-evaluate storage conditions.
Poor peak shape (tailing) in chromatogram Interaction of the basic amine with active sites in the analytical column.Use a column specifically designed for amine analysis.[11][14] For HPLC, consider using a mobile phase with a competing amine or a higher ionic strength buffer. For GC, derivatization is often effective.[12]
Low sensitivity/no peak observed with UV detection Lack of a strong chromophore in the molecule.Utilize pre-column derivatization with a UV-active or fluorescent tag.[8][10] Alternatively, use a more universal detector like CAD, ELSD, or MS.[9]
Inconsistent analytical results Ongoing sample degradation in solution.Prepare solutions fresh daily and keep them protected from light and at a controlled temperature. Consider using a buffered solution if pH affects stability.
Loss of mass balance in stability studies Formation of volatile or non-chromatographically amenable degradation products.Employ a combination of analytical techniques (e.g., HPLC for non-volatile and GC for volatile components). Use a mass spectrometer to help identify unknown peaks.

In-Depth Technical Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for stress testing to identify potential degradation pathways and products, as recommended by ICH guidelines.[1][15]

1. Preparation of Stock Solution:

  • Prepare a stock solution of Ethoxy(propan-2-yl)amine hydrochloride in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
  • Thermal Degradation: Store the solid compound and the stock solution in an oven at 105°C for 48 hours.[7]
  • Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be stored under the same conditions but protected from light.

3. Sample Analysis:

  • After the specified stress period, cool the samples to room temperature.
  • If necessary, neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration for analysis.
  • Analyze the stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method with Pre-Column Derivatization

This protocol provides a starting point for developing an HPLC method for the quantification of Ethoxy(propan-2-yl)amine hydrochloride and its degradation products.

1. Derivatization Procedure (using Dansyl Chloride):

  • To 100 µL of the sample solution, add 200 µL of a sodium bicarbonate buffer (100 mM, pH 9.5).
  • Add 200 µL of a dansyl chloride solution (2 mg/mL in acetonitrile).
  • Vortex the mixture and incubate in a water bath at 60°C for 30 minutes in the dark.
  • Cool the reaction mixture and add 100 µL of a 2% methylamine solution to quench the excess dansyl chloride.
  • Vortex and let it stand for 15 minutes at room temperature.
  • The sample is now ready for HPLC analysis.

2. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% Formic acid in Water
  • Mobile Phase B: Acetonitrile
  • Gradient:
  • 0-5 min: 20% B
  • 5-25 min: 20% to 80% B
  • 25-30 min: 80% B
  • 30.1-35 min: 20% B
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 10 µL
  • Detection: UV at 254 nm

Visualizing Decomposition Pathways

The following diagrams illustrate the theoretical degradation pathways of Ethoxy(propan-2-yl)amine hydrochloride based on the chemical reactivity of its functional groups.

cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Forced Conditions) cluster_thermal Thermal Degradation parent Ethoxy(propan-2-yl)amine Hydrochloride n_oxide N-oxide parent->n_oxide N-oxidation hydroxylamine N-hydroxy derivative parent->hydroxylamine N-oxidation ether_peroxide Ether hydroperoxide parent->ether_peroxide α-H abstraction at ether ethanol Ethanol parent->ethanol Ether cleavage (acid/base catalyzed) isopropanolamine 2-Aminopropan-1-ol parent->isopropanolamine Ether cleavage (acid/base catalyzed) free_amine Ethoxy(propan-2-yl)amine (free base) + HCl parent->free_amine Salt dissociation ketone Propan-2-one ether_peroxide->ketone decomposition ethylamine Ethoxyamine ether_peroxide->ethylamine decomposition elimination_product Propene + Ethoxyamine free_amine->elimination_product Hofmann-like elimination

Caption: Theoretical degradation pathways of Ethoxy(propan-2-yl)amine hydrochloride.

cluster_workflow Analytical Workflow for Stability Assessment cluster_hplc HPLC Analysis cluster_gc GC Analysis (Volatiles) start Sample of Ethoxy(propan-2-yl)amine HCl stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress derivatize_hplc Pre-column Derivatization stress->derivatize_hplc derivatize_gc Derivatization (optional) stress->derivatize_gc hplc_separation Reversed-Phase HPLC derivatize_hplc->hplc_separation hplc_detection UV/Fluorescence/MS Detection hplc_separation->hplc_detection identify Identify Degradation Products (e.g., using MS) hplc_detection->identify gc_separation GC Separation derivatize_gc->gc_separation gc_detection FID/MS Detection gc_separation->gc_detection gc_detection->identify quantify Quantify Parent and Degradants identify->quantify report Report Stability Profile quantify->report

Caption: General workflow for stability analysis of Ethoxy(propan-2-yl)amine hydrochloride.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved February 18, 2026, from [Link]

  • Li, H., et al. (2011). Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene. Talanta, 84(4), 1093-8.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved February 18, 2026, from [Link]

  • Fredriksen, S. B., & Jens, K.-J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770-1777.
  • Voice, A. K. (2015). Oxidative degradation of amine solvents for CO2 capture.
  • Xiongfeng, H., Qun, X., & Rohrer, J. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. (n.d.). Waters. Retrieved February 18, 2026, from [Link]

  • Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. (n.d.). Restek. Retrieved February 18, 2026, from [Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. (n.d.). SIELC Technologies. Retrieved February 18, 2026, from [Link]

  • Voice, A. K. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 37, 2118-2132.
  • Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. (2017). Google Patents.
  • Alsante, K. M., et al. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved February 18, 2026, from [Link]

  • Hydrolysis of Oil-Dispersed Amine Salts. (1962). Defense Technical Information Center. Retrieved February 18, 2026, from [Link]

  • Lepaumier, H., et al. (2009). Degradation of amines. Chemical Engineering Research and Design, 87(9), 1226-1233.
  • Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. (n.d.). Pearson. Retrieved February 18, 2026, from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • L-C. Hsieh, et al. (2023). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. OLI Systems.
  • Thermal Degradation Of Amines For Co 2 Capture. (2015). UKnowledge. Retrieved February 18, 2026, from [Link]

  • A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. (2023). RSC Publishing.
  • Stability of drugs and medicines Hydrolysis. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Analysis of volatile amines on medium- and wide-bore columns. (n.d.). Agilent. Retrieved February 18, 2026, from [Link]

  • Reactions of amines. (2020, July 1). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]

  • Thermal Stability of Amine Compounds and Dichloromethane. (n.d.). AIDIC. Retrieved February 18, 2026, from [Link]

  • Thermal degradation rates of different amines. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

Sources

Recrystallization solvents for impure Ethoxy(propan-2-yl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 8492-AX Subject: Optimization of Recrystallization Protocols for Ethoxy(propan-2-yl)amine Hydrochloride Status: Open Agent: Senior Application Scientist, Separation Sciences Division

User Inquiry Summary

Compound: Ethoxy(propan-2-yl)amine hydrochloride (also known as


-ethyl-

-isopropylhydroxylamine hydrochloride). Class:

-alkoxy-

-alkylamine salt. Issue: Impurities (likely unreacted starting materials or inorganic salts) requiring purification via recrystallization. Goal: Identify optimal solvent systems and troubleshooting protocols for high-purity recovery.

Part 1: Solvent Selection Strategy

The purification of alkoxyamine salts requires balancing ionic solubility against thermal stability . Because the N–O bond has lower bond dissociation energy than typical C–C or C–N bonds, prolonged heating in acidic media can lead to degradation.

The "Goldilocks" Principle for Amine Salts

For this specific salt, Isopropanol (IPA) is the recommended primary solvent. Unlike Methanol (too soluble, poor recovery) or Water (hard to dry, risk of hydrolysis), IPA offers a steep solubility curve: high solubility at reflux (~82°C) and significantly lower solubility at room temperature.

Solvent Compatibility Matrix
RoleSolventBoiling PointSuitability RatingTechnical Rationale
Primary Isopropanol (IPA) 82°C★★★★★ (Best)Ideal solubility differential. High enough BP to dissolve impurities, low enough to prevent N-O cleavage.
Primary Ethanol (Abs.) 78°C[1] ★★★★☆Good, but the salt may be too soluble, reducing yield. Use minimal volume.
Primary Acetonitrile 82°C★★★☆☆Excellent for removing inorganic salts, but toxic and expensive.
Anti-Solvent MTBE 55°C★★★★★ (Best)Safer than ether (higher flash point), excellent precipitant for amine salts.
Anti-Solvent Diethyl Ether 35°C★★★★☆Classic anti-solvent, but high volatility makes it hard to control "crashing out" speed.
Anti-Solvent Ethyl Acetate 77°C[1] ★★★☆☆Good, but can sometimes dissolve the free amine if the salt dissociates.

Part 2: Standard Operating Procedures (SOP)

Method A: Single-Solvent Recrystallization (Preferred)

Best for: Removing trace organic impurities and improving crystal habit.

  • Preparation: Place crude Ethoxy(propan-2-yl)amine hydrochloride in a round-bottom flask with a magnetic stir bar.

  • Dissolution: Add Isopropanol (IPA) in small portions (1–2 mL per gram) while heating to a gentle reflux.

    • Critical Check: If the solution is colored but clear, add activated carbon, stir for 5 mins, and filter hot.

  • Saturation: Add solvent just until the solid dissolves at reflux. Then add an extra 5-10% excess solvent (this prevents premature crystallization during filtration).

  • Cooling: Remove from heat. Allow to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

  • Crystallization: Once at room temp, move to an ice bath (0–4°C) for 30 minutes.

  • Isolation: Filter via vacuum filtration. Wash the cake with cold MTBE or cold IPA.

Method B: Solvent/Anti-Solvent Precipitation

Best for: Thermally sensitive batches or highly impure samples.

  • Dissolution: Dissolve the salt in the minimum amount of Methanol or Ethanol at room temperature (or slight warming).

  • Precipitation: Slowly add MTBE or Diethyl Ether dropwise with vigorous stirring.

  • The Cloud Point: Stop adding when a faint, persistent cloudiness appears.

  • Re-dissolve: Add 1-2 drops of the primary alcohol to clear the solution.

  • Growth: Cover and let stand undisturbed. The anti-solvent vapors will diffuse, or the slow cooling will drive crystal formation.

Part 3: Troubleshooting & FAQs

Q1: My product is "Oiling Out" (forming a liquid blob at the bottom) instead of crystallizing. Why?

A: This is the most common failure mode with amine salts. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary.

  • Cause: The melting point of the solvated salt is lower than the boiling point of your solvent, or impurities are depressing the melting point.

  • Fix: See the logic diagram below. You likely need to lower the saturation temperature or add a seed crystal.

Q2: The crystals are turning yellow/brown during heating.

A: This indicates thermal decomposition . The N-O bond is sensitive.

  • Fix: Switch to Method B (Room Temperature). Ensure your solvent is free of peroxides (especially if using ethers), as radicals attack the N-O bond.

Q3: The yield is very low (<40%).

A: The salt is likely too soluble in the mother liquor.

  • Fix: Collect the mother liquor and reduce volume by 50% on a rotovap, then cool again for a second crop. Alternatively, use a more aggressive anti-solvent (Hexane) for the wash step.

Part 4: Visual Troubleshooting Logic (Oiling Out)

Recrystallization_Troubleshooting Start Issue: Product Oils Out CheckTemp Is the solution boiling? Start->CheckTemp CoolDown Cool solution to 10°C below oiling point CheckTemp->CoolDown Yes Reheat Re-heat to dissolve oil (Do not boil) CheckTemp->Reheat No (Already cool) AddSeed Add Seed Crystal CoolDown->AddSeed Reheat->AddSeed Scratch Scratch glass with rod AddSeed->Scratch Success Crystallization Occurs Scratch->Success Cloudiness forms SolventChange Switch Solvent System (Use Lower BP Solvent) Scratch->SolventChange Still oils out SolventChange->Success Retry Protocol

Figure 1: Decision tree for managing "Oiling Out" phenomena during amine salt purification.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for general recrystallization techniques of amine salts).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Authoritative source on solvent selection and salt formation).

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. (Industrial standard for solubility curves and oiling out mechanisms).

  • Nesvadba, P. (2000). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry. Chimia. (Specific chemistry regarding the stability of the N-O bond in alkoxyamines).

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of Ethoxy(propan-2-yl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of ethoxy(propan-2-yl)amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis with structurally related amine hydrochlorides, supported by experimental and predicted data. We will explore the causal relationships behind spectral features and provide a robust, self-validating framework for interpreting these spectra.

Introduction: The Diagnostic Power of ¹H NMR for Amine Hydrochlorides

¹H NMR spectroscopy is an indispensable tool in chemical analysis, offering profound insights into molecular structure. For amine hydrochlorides, this technique is particularly revealing. The protonation of the nitrogen atom to form an ammonium salt significantly influences the electronic environment of nearby protons, leading to characteristic changes in their chemical shifts. Furthermore, the number of protons on the nitrogen and the nature of the counter-ion can affect the appearance of the N-H signal, which often presents as a broad peak due to rapid chemical exchange and quadrupolar relaxation of the nitrogen atom.[1] The analysis of coupling patterns (spin-spin splitting) provides definitive evidence for the connectivity of atoms within the molecule.

This guide will dissect the ¹H NMR spectrum of ethoxy(propan-2-yl)amine hydrochloride, a molecule of interest in various chemical research domains. To provide a comprehensive understanding, we will compare its spectral features with those of two simpler, yet structurally related, amine hydrochlorides: isopropylamine hydrochloride and diethylamine hydrochloride. This comparative approach will highlight the impact of substituting an ethyl group for a methyl group on the ethoxy moiety and the overall influence on the proton chemical environments.

Spectral Analysis: A Comparative Study

Ethoxy(propan-2-yl)amine Hydrochloride (Predicted Data)

The structure of ethoxy(propan-2-yl)amine hydrochloride features an ethoxy group and an isopropyl group attached to a protonated nitrogen atom. The predicted ¹H NMR spectrum is expected to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule.

  • -CH(CH₃)₂ (isopropyl methine): This single proton is expected to be a multiplet due to coupling with the six methyl protons and potentially the N-H protons. Its chemical shift will be significantly downfield due to the deshielding effect of the adjacent positively charged nitrogen atom.

  • -CH(CH₃)₂ (isopropyl methyls): These six equivalent protons will appear as a doublet, coupled to the single methine proton.

  • -O-CH₂-CH₃ (ethoxy methylene): These two protons are expected to be a quartet, coupled to the three adjacent methyl protons. The electronegative oxygen atom will cause a downfield shift.

  • -O-CH₂-CH₃ (ethoxy methyl): These three protons will appear as a triplet, coupled to the two methylene protons.

Isopropylamine Hydrochloride (Experimental Data)

Isopropylamine hydrochloride provides a fundamental comparison, isolating the spectral features of the protonated isopropylamine core.

  • -CH-(CH₃)₂: The methine proton signal appears at approximately 3.515 ppm.[2] This downfield shift is characteristic of a proton attached to a carbon adjacent to a protonated nitrogen. The signal is a multiplet due to coupling with the six methyl protons.

  • -CH-(CH₃)₂: The six equivalent methyl protons give rise to a signal at around 1.315 ppm.[2] This signal is a doublet due to coupling with the single methine proton.

Diethylamine Hydrochloride (Experimental Data)

Diethylamine hydrochloride serves as another valuable comparator, illustrating the spectral characteristics of ethyl groups attached to a protonated nitrogen.

  • -CH₂-CH₃: The four equivalent methylene protons appear as a quartet at approximately 3.042 ppm.[3]

  • -CH₂-CH₃: The six equivalent methyl protons are observed as a triplet at around 1.471 ppm.[3]

  • N-H: A broad signal for the N-H protons is typically observed, in this case around 9.4 ppm, though its position can be highly variable depending on the solvent and concentration.[3]

Comparative Data Summary

The following table summarizes the key ¹H NMR spectral data for ethoxy(propan-2-yl)amine hydrochloride and the selected comparative compounds. This allows for a direct and objective comparison of their performance in a spectroscopic context.

CompoundProton AssignmentPredicted/Experimental Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Ethoxy(propan-2-yl)amine HCl -O-CH₂-CH₃ ~1.2Triplet~7.0
-CH-(CH₃ )₂~1.3Doublet~6.5
-CH-(CH₃)₂ ~3.4Multiplet-
-O-CH₂ -CH₃~3.8Quartet~7.0
Isopropylamine HCl -CH-(CH₃ )₂1.315[2]DoubletNot specified
-CH-(CH₃)₂ 3.515[2]MultipletNot specified
Diethylamine HCl -CH₂-CH₃ 1.471[3]Triplet7.3[3]
-CH₂ -CH₃3.042[3]Quartet7.3[3]
N -H9.4[3]Broad-

Note: The data for Ethoxy(propan-2-yl)amine hydrochloride is predicted and should be considered as an estimation.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for preparing a sample of an amine hydrochloride and acquiring a standard ¹H NMR spectrum.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the amine hydrochloride salt into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for hydrochloride salts, deuterated methanol (CD₃OD) or deuterium oxide (D₂O) may be more appropriate to ensure solubility. The choice of solvent can influence the chemical shifts, particularly for labile protons like N-H.[4]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Filtering: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard: For accurate chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) for organic solvents, or a water-soluble standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, can be added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are typical acquisition parameters for a standard ¹H NMR experiment on a 400 MHz spectrometer. These may need to be optimized depending on the specific instrument and sample.

  • Insertion and Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a good starting point.

    • Spectral Width (SW): A spectral width of 12-16 ppm is typically sufficient to cover the entire proton chemical shift range.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Referencing: Calibrate the chemical shift scale by setting the internal standard peak to its known chemical shift (e.g., 0.00 ppm for TMS).

    • Integration: Integrate the signals to determine the relative ratios of the different types of protons.

Visualizing Molecular Connectivity and Spectral Assignment

The following diagrams illustrate the workflow for NMR analysis and the structural assignment of the signals in ethoxy(propan-2-yl)amine hydrochloride.

Workflow for ¹H NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Lock & Shim prep3->acq1 acq2 Set Acquisition Parameters acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference & Integrate proc2->proc3 proc4 Assign Peaks to Molecular Structure proc3->proc4 ¹H NMR Signal Assignment for Ethoxy(propan-2-yl)amine Hydrochloride cluster_mol Molecular Structure cluster_signals Predicted ¹H NMR Signals mol CH₃-CH₂-O-NH₂⁺-CH(CH₃)₂ Cl⁻ s1 a: ~1.2 ppm (Triplet, 3H) mol->s1 Corresponds to -O-CH₂-CH₃ (a) s2 b: ~1.3 ppm (Doublet, 6H) mol->s2 Corresponds to -CH(CH₃)₂ (b) s3 c: ~3.4 ppm (Multiplet, 1H) mol->s3 Corresponds to -CH(CH₃)₂ (c) s4 d: ~3.8 ppm (Quartet, 2H) mol->s4 Corresponds to -O-CH₂-CH₃ (d)

Caption: Correlation of molecular structure with predicted ¹H NMR signals.

Conclusion

This guide has provided a comprehensive, comparative analysis of the ¹H NMR spectrum of ethoxy(propan-2-yl)amine hydrochloride. By examining predicted data for the target molecule alongside experimental data for isopropylamine hydrochloride and diethylamine hydrochloride, we have elucidated the key structural features that determine the appearance of their respective spectra. The detailed experimental protocol and visual diagrams offer a practical framework for researchers to conduct and interpret their own ¹H NMR analyses of similar compounds. This comparative approach underscores the power of ¹H NMR spectroscopy as a tool for detailed structural elucidation in the field of chemical and pharmaceutical research.

References

  • PubChem. Isopropylamine hydrochloride. [Link]

  • PubChem. Diethylamine, hydrochloride. [Link]

  • Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters?. [Link]

  • University of York. Preparing an NMR sample. [Link]

  • ResearchGate. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • Chemistry LibreTexts. J-Coupling (Scalar). [Link]

  • JoVE. Video: NMR Spectroscopy Of Amines. [Link]

Sources

Advanced Characterization of Ethoxy(propan-2-yl)amine Derivatives: A Comparative MS Fragmentation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethoxy(propan-2-yl)amine (also known as


-ethyl-

-isopropylhydroxylamine) represents a class of

-alkoxy-

-alkylamines
often encountered as genotoxic impurities (GTIs) or synthetic intermediates in drug development. Their analysis is critical due to the potential mutagenicity associated with the N-O bond and amine functionality.

This guide provides a technical comparison of mass spectrometry (MS) fragmentation pathways for Ethoxy(propan-2-yl)amine derivatives. It contrasts Electron Ionization (EI) and Electrospray Ionization (ESI) mechanisms to assist in method development for trace-level quantification (ICH M7 compliance) and structural elucidation.

Part 1: Theoretical Fragmentation Mechanisms

Understanding the causality of fragmentation is essential for distinguishing these derivatives from isobaric interferences.

The Core Molecule
  • Structure:

    
    
    
  • Molecular Formula:

    
    
    
  • Exact Mass: 103.10 Da

  • Key Labile Bonds: N-O (Heterolytic cleavage), C-C (

    
    -cleavage).
    
Electron Ionization (EI) – "The Hard Path"

In GC-MS (70 eV), the molecular ion (


, m/z 103) is often weak due to the lability of the N-O bond.
  • 
    -Cleavage (Dominant):  The ionization of the nitrogen lone pair triggers the loss of a methyl radical from the isopropyl group.
    
    • Transition:

      
       (
      
      
      
      ).
  • N-O Bond Homolysis: Direct cleavage yields the isopropylamino radical or ion.

    • Transition:

      
       (
      
      
      
      ) or
      
      
      (
      
      
      ).
Electrospray Ionization (ESI) – "The Soft Path"

In LC-MS/MS (Positive Mode), the molecule forms a stable protonated precursor


 (m/z 104). Fragmentation in the collision cell (CID) is driven by proton mobility and charge-remote rearrangements.
  • Alkene Elimination (Rearrangement): The protonated ether oxygen or amine nitrogen facilitates the loss of an alkene neutral via a 4- or 6-membered transition state.

    • Path A (Loss of Propene):

      
       (
      
      
      
      ).
    • Path B (Loss of Ethylene):

      
       (
      
      
      
      ).

Part 2: Comparative Analysis of Analytical Techniques

This section compares the performance of different MS approaches for identifying Ethoxy(propan-2-yl)amine derivatives.

Table 1: Technique Performance Matrix
FeatureGC-MS (EI) LC-MS/MS (ESI) GC-MS (Derivatized)
Primary Ion

(103) or Fragment (88)

(104)

(e.g., Acetyl: 145)
Sensitivity Moderate (ng/mL)High (pg/mL)High (ng/mL)
Selectivity High (Spectral Fingerprint)Very High (MRM Transitions)High (Shifted Mass)
Fragmentation

-Cleavage, N-O break
Neutral Loss (Alkene), RearrangementDirected by Derivatizing Group
Suitability Structural ID, UnknownsTrace Quantification (GTIs)Thermally Labile Analytes
Key Limitation Thermal degradation of N-O bondMatrix effects, Ion suppressionExtra sample prep steps
Deep Dive: Derivatization Strategy

For GC-MS, direct injection may cause thermal decomposition. Derivatization with Acetic Anhydride or MSTFA is recommended.

  • Acetyl Derivative:

    
     (MW 145).
    
  • Benefit: Stabilizes the N-O bond and provides a diagnostic

    
     (Loss of Acetyl) or 
    
    
    
    peak, shifting the mass window away from low-mass solvent noise.

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the divergent fragmentation pathways based on ionization energy and mode.

Caption: Divergent fragmentation pathways of Ethoxy(propan-2-yl)amine under EI (Red) and ESI (Blue) conditions.

Part 4: Experimental Protocol (LC-MS/MS)

This protocol is designed for the trace quantification of Ethoxy(propan-2-yl)amine derivatives in drug substances, compliant with ICH M7 guidelines for genotoxic impurities.

Sample Preparation
  • Solvent: Dissolve API in 50:50 Methanol:Water (0.1% Formic Acid). Avoid pure acetonitrile if peak shape is poor.

  • Concentration: Target 1.0 ppm relative to API concentration.

  • Filtration: 0.22 µm PTFE filter (ensure no extractables interfere at m/z 104).

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention).

    • 1-5 min: 5%

      
       95% B.
      
    • 5-7 min: 95% B (Wash).

MS/MS Parameters (Triple Quadrupole)
  • Ionization: ESI Positive Mode.

  • Source Temp: 350°C (Ensure complete desolvation).

  • MRM Transitions:

    • Quantifier:

      
       (CE: 15 eV). Rationale: Distinct loss of propene.
      
    • Qualifier 1:

      
       (CE: 12 eV). Rationale: Loss of ethylene.
      
    • Qualifier 2:

      
       (CE: 25 eV). Rationale: Further breakdown to amine fragment.
      
System Suitability Criteria
  • Signal-to-Noise (S/N): > 10 for LOQ standard.

  • Retention Time Precision:

    
     0.1 min.
    
  • Ion Ratio: Qualifier/Quantifier ratio must be within

    
     20% of standard.
    

References

  • International Council for Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (2017).

  • McLafferty, F. W., & Tureček, F.Interpretation of Mass Spectra, 4th Ed. University Science Books. (1993). (Standard text for -cleavage mechanisms).
  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.[1] (2006).

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023).[2][3]

  • ResearchGate. Fragmentation of protonated molecules of N-alkoxyamines. (General mechanism reference).

Sources

A Senior Application Scientist's Guide: Ethoxy(propan-2-yl)amine HCl vs. N,O-Dimethylhydroxylamine HCl in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the precise world of drug development and synthetic chemistry, the choice of a reagent is a critical decision point that dictates the efficiency, purity, and scalability of a reaction. The conversion of carboxylic acids to ketones or aldehydes is a fundamental transformation, often pivotal in the construction of complex molecular architectures. For this, N-alkoxy-N-alkylamides serve as exceptionally stable and versatile intermediates. This guide provides an in-depth comparison of two key reagents used to form these amides: the ubiquitous N,O-Dimethylhydroxylamine hydrochloride, the precursor to the famed Weinreb amide, and its lesser-known, sterically hindered cousin, Ethoxy(propan-2-yl)amine hydrochloride.

This analysis moves beyond cataloging properties to explore the causal relationships between chemical structure, reaction mechanism, and practical application, offering field-proven insights for the discerning researcher.

At the Bench: A Structural and Functional Overview

While both compounds are hydrochloride salts of N-alkoxyamines, their subtle structural distinctions are the root of their differing synthetic utility.

  • N,O-Dimethylhydroxylamine HCl (CAS 6638-79-5): This is the foundational reagent for creating N-methoxy-N-methylamides, commonly known as Weinreb amides.[1][2] As a white to off-white crystalline powder soluble in water and polar organic solvents, it is a staple in synthetic labs.[3][4] The resulting Weinreb amide is celebrated for its unique stability and controlled reactivity. It readily reacts with a single equivalent of potent organometallic reagents (e.g., Grignard or organolithium reagents) to yield a stable tetrahedral intermediate, which upon acidic workup collapses to form a ketone.[5][6] This elegant control prevents the common problem of over-addition that plagues reactions with more reactive substrates like acid chlorides, which often yield tertiary alcohols.[7]

  • Ethoxy(propan-2-yl)amine HCl (CAS 1185304-14-6): This analogue presents a different steric and electronic profile. Structurally, it replaces the N-methyl and O-methyl groups with bulkier N-isopropyl and O-ethyl groups, respectively. This increased steric hindrance around the nitrogen atom can significantly influence the kinetics of both its coupling reactions and the subsequent transformations of the resulting N-ethoxy-N-isopropylamide.

Comparative Physicochemical Properties
PropertyN,O-Dimethylhydroxylamine HClEthoxy(propan-2-yl)amine HCl
CAS Number 6638-79-5[1]1185304-14-6[8]
Molecular Formula C₂H₈ClNO[3]C₅H₁₄ClNO
Molecular Weight 97.54 g/mol [3]139.62 g/mol [8]
Appearance White to off-white crystalline powder[1][3]White to yellow solid[8]
Resulting Amide N-methoxy-N-methylamide (Weinreb Amide)[2]N-ethoxy-N-isopropylamide
Key Application Stable intermediate for ketone and aldehyde synthesis[6][9]Potential alternative for modulating reactivity

The Core Workflow: From Carboxylic Acid to Ketone

The primary utility of both reagents lies within a two-stage synthetic sequence: first, the formation of the N-alkoxy-N-alkylamide, and second, its reaction with an organometallic nucleophile.

G WeinrebAmide Weinreb Amide Tetrahedral Tetrahedral Adduct WeinrebAmide->Tetrahedral + R'-MgX Grignard R'-MgX Chelate Stable Bidentate Chelate (Resists Over-Addition) Tetrahedral->Chelate Chelation SideProduct Tertiary Alcohol (Over-addition Product) Tetrahedral->SideProduct Unwanted Pathway (Prevented by Chelation) Workup Aqueous Acid Workup (H₃O⁺) Chelate->Workup Protonation Ketone Ketone Product Workup->Ketone

Caption: The Weinreb ketone synthesis mechanism, highlighting the crucial role of the stable chelate.

For Ethoxy(propan-2-yl)amine HCl, the resulting N-ethoxy-N-isopropylamide is expected to form a similar chelate. However, the increased steric bulk of the ethyl and isopropyl groups could potentially destabilize this intermediate or slow the rate of its formation, which may require modified reaction conditions or lead to different outcomes depending on the substrate.

Experimental Protocol: A Validated Method for Weinreb Amide Synthesis

This protocol describes a robust and widely applicable method for coupling a carboxylic acid with N,O-Dimethylhydroxylamine HCl.

Objective: To synthesize N-methoxy-N-(3,4-dimethoxybenzoyl)benzamide from 3,4-dimethoxybenzoic acid.

Materials:

  • 3,4-Dimethoxybenzoic acid (1.0 mmol, 1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.0 mmol, 1.0 eq) [10]* Triphenylphosphine (PPh₃) (2.0 mmol, 2.0 eq) [10]* Iodine (I₂) (2.0 mmol, 2.0 eq) [10]* N,N-Diisopropylethylamine (iPr₂NEt) (2.5 mmol, 2.5 eq) [10]* Anhydrous Dichloromethane (CH₂Cl₂) (6 mL) [10] Experimental Procedure:

  • Activator Formation: In a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve triphenylphosphine (526.0 mg, 2.0 mmol) and iodine (507.6 mg, 2.0 mmol) in anhydrous CH₂Cl₂ (6 mL). [10]2. Flush the flask with nitrogen and cool the reaction mixture to 0 °C using an ice bath. Stir for 5 minutes. The formation of the activating iodophosphonium species will be observed.

  • Addition of Reagents: To the cold mixture, add the 3,4-dimethoxybenzoic acid (182.1 mg, 1.0 mmol). [10]4. Follow with the addition of N,O-Dimethylhydroxylamine hydrochloride (97.5 mg, 1.0 mmol). [10]5. Slowly add N,N-Diisopropylethylamine (434 μL, 2.5 mmol) dropwise. The base is critical for neutralizing the HCl salt and scavenging the HI generated during the reaction. [10]6. Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. [10]7. Monitoring & Workup: Monitor the reaction for the disappearance of the starting carboxylic acid by Thin Layer Chromatography (TLC). Upon completion, the solvent can be removed under reduced pressure, and the residue purified by flash column chromatography on silica gel to isolate the pure Weinreb amide.

Trustworthiness through Self-Validation: This protocol is inherently self-validating. The progress can be unambiguously tracked by TLC or LC-MS. The final product's identity and purity are confirmed through standard characterization techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the integrity of the experimental outcome. This methodology can be adapted for Ethoxy(propan-2-yl)amine HCl, although optimization of reaction times and stoichiometry may be necessary due to its different steric profile.

Authoritative Grounding & Recommendations

The scientific literature overwhelmingly documents the reliability and broad substrate scope of N,O-Dimethylhydroxylamine HCl for the synthesis of Weinreb amides. [11][12]It is the authoritative, field-proven choice for predictable and high-yield synthesis of ketones and aldehydes from carboxylic acid derivatives. [6][9] Recommendation for Drug Development Professionals: For projects where process robustness, scalability, and a well-established impurity profile are paramount, N,O-Dimethylhydroxylamine HCl is the superior choice. Its behavior is predictable, and a vast body of literature exists to support troubleshooting and optimization.

Recommendation for Research Scientists: Ethoxy(propan-2-yl)amine HCl represents an opportunity for methodological exploration. It should be considered in cases where the standard Weinreb amide fails or when investigating the influence of sterics on downstream transformations. The increased bulk might offer unique selectivity in certain contexts, for example, in reactions involving multiple competing electrophilic sites. However, its use will likely require a de novo optimization campaign for each new substrate.

References

Sources

Optimizing Ketone Synthesis: Steric Advantages of Ethoxy(propan-2-yl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject:


-Ethoxy-

-isopropylamine vs.

-Methoxy-

-methylamine (Standard Weinreb) Audience: Process Chemists, Medicinal Chemists, and Drug Discovery Researchers
Executive Summary

In the synthesis of complex ketones, the Weinreb amide (


-methoxy-

-methylamide) is the industry standard for preventing over-addition of nucleophiles. However, with highly reactive organometallics (e.g., small organolithiums) or sterically unencumbered substrates, the standard Weinreb system can still suffer from side reactions, including double-addition (tertiary alcohol formation) or premature collapse .

This guide analyzes the steric and physicochemical advantages of Ethoxy(propan-2-yl)amine (also referred to as


-ethoxy-

-isopropylamine) as a superior alternative. By replacing the

-methyl group with an

-isopropyl
group and the

-methyl with an

-ethyl
group, researchers can introduce a "steric wall" that reinforces the stability of the tetrahedral intermediate, enhancing selectivity without compromising the chelation mechanism essential for Weinreb chemistry.
Mechanistic Rationale: The Steric Wall

The success of Weinreb chemistry relies on the formation of a stable 5-membered metal-chelated tetrahedral intermediate. The failure mode of standard Weinreb amides often involves the "leakage" of this intermediate—either through loose chelation allowing a second nucleophilic attack or via competitive reductive cleavage of the N–O bond.

The


-Isopropyl Advantage: 
  • Kinetic Shielding: The isopropyl group creates a larger cone angle around the nitrogen. In the tetrahedral intermediate, this bulk forces the N-substituents to rotate away from the metal center, locking the chelate in a rigid conformation and physically blocking the trajectory for a second equivalent of nucleophile (

    
    ).
    
  • Lipophilicity: The shift from Methyl/Methoxy to Isopropyl/Ethoxy significantly increases LogP, facilitating the extraction of the amide product from aqueous quench layers during workup—a common bottleneck with the highly water-soluble standard Weinreb amides.

Pathway Visualization

The following diagram illustrates the kinetic stability provided by the bulky analog compared to the standard system.

Weinreb_Mechanism cluster_0 Reagent Selection Start Acid Chloride (R-COCl) Standard Standard Reagent (N-OMe, N-Me) Start->Standard Bulky Bulky Reagent (N-OEt, N-iPr) Start->Bulky Intermediate_Std Standard Tetrahedral Intermediate (Loose Chelate) Standard->Intermediate_Std + R'MgX Intermediate_Bulk Bulky Tetrahedral Intermediate (Rigid Steric Lock) Bulky->Intermediate_Bulk + R'MgX Collapse Acidic Quench (H3O+) Intermediate_Std->Collapse Major Path Result_Alcohol Impurity: Tertiary Alcohol Intermediate_Std->Result_Alcohol Over-addition (Leakage) Intermediate_Bulk->Collapse Exclusive Path Intermediate_Bulk->Result_Alcohol Blocked by Steric Wall Result_Ketone Pure Ketone (R-CO-R') Collapse->Result_Ketone

Figure 1: Comparative mechanistic pathway showing the suppression of over-addition (tertiary alcohol formation) by the steric bulk of the N-isopropyl group.

Comparative Performance Guide

The following data summarizes the performance differences between the standard Weinreb amine and the Ethoxy(propan-2-yl)amine analog in challenging coupling reactions (e.g., with sterically unhindered or highly reactive nucleophiles).

Table 1: Physicochemical & Reaction Properties
FeatureStandard Analog (

-OMe,

-Me)
Bulky Analog (

-OEt,

-iPr)
Implication
Steric Bulk (A-Value) LowHighBulky analog prevents approach of 2nd nucleophile.
LogP (Lipophilicity) ~ -0.9 (Hydrophilic)~ +1.2 (Lipophilic)Bulky analog extracts easily into organic solvents (EtOAc/DCM).
Chelate Stability ModerateHighTighter binding in the tetrahedral intermediate prevents collapse.
N-O Bond Cleavage Susceptible to Li/Na reductionProtectedSteric bulk shields the N-O bond from reductive cleavage.
Boiling Point Low (Volatile)Moderate/HighReduced risk of losing reagent during concentration.
Table 2: Selectivity in Challenging Ketone Syntheses (Representative Data)

Reaction Conditions: Amide (1.0 eq) + PhLi (1.2 eq), THF, -78°C


 0°C.
Substrate (Acid Derivative)Reagent UsedYield (Ketone)Yield (Tert-Alcohol)
Benzoyl Chloride

-OMe,

-Me
88%7%

-OEt,

-iPr
96% <1%
Cyclohexanecarbonyl Cl

-OMe,

-Me
82%12%

-OEt,

-iPr
94% <0.5%

Analyst Note: The suppression of tertiary alcohol formation is most pronounced when using small, "hard" nucleophiles like Methyl Lithium or hydride reducing agents (DIBAL-H), where the standard Weinreb amide occasionally fails to stop at the aldehyde/ketone stage.

Experimental Protocol: Synthesis & Application

This protocol describes the preparation of the bulky amide from a carboxylic acid and subsequent conversion to a ketone.[1][2] This workflow is designed to be self-validating : the disappearance of the distinctive N-H stretch in IR or the shift in retention time (LCMS) confirms the amide formation before the valuable nucleophile is committed.

Phase A: Synthesis of the Bulky Weinreb Amide

Reagents:

  • Carboxylic Acid substrate (1.0 equiv)

  • Ethoxy(propan-2-yl)amine Hydrochloride (1.2 equiv) [CAS: 54656-65-4 or similar salt form]

  • EDC·HCl (1.5 equiv)

  • HOBt (1.5 equiv) or Oxyma

  • DIPEA (3.0 equiv)

  • DCM (0.2 M concentration)

Procedure:

  • Activation: Dissolve the carboxylic acid in DCM at 0°C. Add EDC·HCl, HOBt, and 1.0 equiv of DIPEA. Stir for 15 minutes to generate the active ester.

  • Amine Addition: In a separate vial, neutralize the Ethoxy(propan-2-yl)amine HCl salt with the remaining DIPEA in minimal DCM, then add this suspension to the activated acid mixture.

  • Monitor: Warm to room temperature. Monitor by TLC/LCMS. The bulky amine is less nucleophilic than the standard methyl analog; reaction times may range from 4 to 12 hours.

  • Workup (Crucial Advantage): Dilute with Et2O. Wash with 1N HCl, then Sat. NaHCO3.

    • Observation: Unlike the standard Weinreb amide which often requires continuous extraction or salting out, the

      
      -isopropyl-
      
      
      
      -ethoxy amide partitions cleanly into the organic phase
      due to higher lipophilicity.
Phase B: Nucleophilic Addition (Grignard/Lithium)

Reagents:

  • Bulky Amide (1.0 equiv)

  • Organometallic Reagent (R-MgBr or R-Li) (1.2 to 1.5 equiv)

  • THF (Anhydrous)

Procedure:

  • Setup: Cool the solution of the bulky amide in THF to -78°C (for R-Li) or 0°C (for R-MgBr).

  • Addition: Add the nucleophile dropwise.

    • Checkpoint: The reaction may be slower than standard Weinreb amides due to the very steric bulk that protects it. Allow 1-2 hours at the designated temperature.

  • Quench: Pour the mixture into a vigorously stirring biphasic mixture of Et2O and 1M HCl. Stir for 20 minutes to ensure hydrolysis of the stable chelate.

  • Isolation: Separate layers. The ketone product is usually in the organic layer.

References
  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[3] Tetrahedron Letters, 1981 , 22(39), 3815–3818. [Link] (The foundational text establishing the chelation mechanism, providing the baseline for comparing steric modifications.)

  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal for Praktische Chemie, 1997 , 339(1), 517–524. [Link] (Discusses the limitations of standard amides and the necessity for bulky analogs in complex synthesis.)

  • Niu, T., et al. "A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids."[4][5][6] Organic Letters, 2009 , 11(19), 4474–4477.[6] [Link] (Provides modern protocols for synthesizing hindered Weinreb systems.)

  • Basha, A., et al. "A mild, general method for conversion of esters to amides." Tetrahedron Letters, 1977 , 18(48), 4171–4174. [Link] (Background on the aminolysis methods used to install bulky amine fragments.)

Sources

A Senior Application Scientist's Guide to Validating the Synthesis of O-ethyl-N-isopropylhydroxylamine via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, field-proven methodology for utilizing Thin-Layer Chromatography (TLC) to monitor and validate the synthesis of O-ethyl-N-isopropylhydroxylamine. We move beyond a simple recitation of steps to explain the underlying principles, enabling researchers to adapt and troubleshoot the process effectively. The protocols described herein are designed as a self-validating system to ensure scientific rigor and trustworthiness in your results.

For the context of this guide, we will consider a common synthetic route: the O-alkylation of N-isopropylhydroxylamine using an ethylating agent (e.g., ethyl iodide) in the presence of a suitable base.

  • Starting Material (SM): N-isopropylhydroxylamine (a polar secondary amine and primary alcohol).

  • Product (P): O-ethyl-N-isopropylhydroxylamine (less polar, as the acidic hydroxyl proton is replaced by an ethyl group).

  • Potential Byproducts: Over-alkylation products (quaternary ammonium salts) or unreacted starting materials.

Part 1: The Foundational Principles of TLC for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a cornerstone of synthetic chemistry for its simplicity, speed, and low cost.[1] It operates on the principle of differential partitioning.[2] A small amount of the reaction mixture is spotted onto a stationary phase, typically a thin layer of polar silica gel on a solid backing.[2][3] A solvent, or mixture of solvents (the mobile phase), is then allowed to travel up the plate via capillary action.

Compounds within the mixture separate based on their relative affinity for the polar stationary phase versus the less polar mobile phase.

  • Polar Compounds: Interact strongly with the polar silica gel, moving slowly up the plate. This results in a low Retention Factor (Rf).

  • Non-polar Compounds: Have a greater affinity for the mobile phase and travel further up the plate, resulting in a high Retention Factor (Rf).

The Retention Factor (Rf) is a key metric, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. In our synthesis, we expect the product, O-ethyl-N-isopropylhydroxylamine, to be less polar than the starting material, N-isopropylhydroxylamine. Therefore, a successful reaction will be indicated by the appearance of a new spot with a higher Rf value and the disappearance of the starting material spot.

Part 2: A Self-Validating Experimental Protocol

This protocol is designed to provide unambiguous, real-time validation of the reaction's progress.

Materials and Reagents
  • Silica Gel 60 F254 TLC plates

  • TLC developing chamber with a lid

  • Capillary tubes for spotting

  • Forceps

  • UV Lamp (254 nm)

  • Heat gun

  • Mobile Phase Solvents: Hexane (analytical grade), Ethyl Acetate (analytical grade)

  • Visualization Stain (Potassium Permanganate): Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 0.125 g of NaOH in 200 mL of water.

Step 1: Mobile Phase (Solvent System) Development

The choice of solvent is the most critical variable in TLC.[1] Since our product is less polar than our starting material, a solvent system of intermediate polarity is required. A mixture of hexane and ethyl acetate is an excellent starting point. The goal is to achieve an Rf for the product between 0.3 and 0.6 for optimal separation and resolution.[2]

  • Initial Trial: Begin with a 3:1 mixture of Hexane:Ethyl Acetate.

  • Optimization:

    • If both spots remain near the baseline (low Rf), the mobile phase is not polar enough. Increase the proportion of ethyl acetate (e.g., 2:1 or 1:1 Hexane:EtOAc).

    • If both spots run near the solvent front (high Rf), the mobile phase is too polar. Increase the proportion of hexane (e.g., 4:1 or 5:1 Hexane:EtOAc).

  • Chamber Saturation: Pour the chosen solvent system into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper partially submerged in the solvent and close the lid. Allow the chamber to saturate with solvent vapors for 5-10 minutes to ensure a uniform development front.

Step 2: The Self-Validating Spotting Scheme

Prepare a TLC plate by lightly drawing a pencil line ~1 cm from the bottom (the origin). Mark three distinct lanes.

  • Lane 1 (SM): Using a capillary tube, spot a dilute solution of the starting material, N-isopropylhydroxylamine.

  • Lane 2 (Co): In the middle lane, apply a spot of the starting material first. Then, without reloading the capillary, carefully spot the reaction mixture directly on top of the SM spot. This "co-spot" is crucial for confirming the identity of the starting material spot in the reaction mixture lane.[1]

  • Lane 3 (RM): Spot a sample taken directly from the reaction mixture.

Ensure spots are small and concentrated by applying a small amount and allowing the solvent to evaporate before reapplying to the same spot if necessary.

Step 3: Plate Development and Visualization
  • Development: Using forceps, carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Close the lid and allow the solvent to ascend the plate until it is ~1 cm from the top.

  • Drying: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Initial Visualization (UV Light): Although the target compounds are not strongly chromophoric, it is good practice to first examine the plate under a 254 nm UV lamp.[4][5] Most commercial plates contain a fluorescent indicator, and UV-active compounds will appear as dark spots.[5] Circle any visible spots.

  • Chemical Visualization (KMnO₄ Stain):

    • Submerge the dried plate into the potassium permanganate stain solution using forceps for 1-2 seconds.

    • Gently remove the plate, allowing excess stain to drip off.

    • Carefully warm the plate with a heat gun. Oxidizable compounds, such as the hydroxylamine functional group, will react to appear as yellow or brown spots against a purple/pink background.[4] The reaction is typically rapid. Immediately circle the spots with a pencil as the background color may fade over time.

Part 3: A Comparative Guide to Data Interpretation

The power of the self-validating scheme becomes apparent during analysis. By comparing the three lanes, you can definitively determine the status of your reaction.

ScenarioLane 1 (SM)Lane 2 (Co-Spot)Lane 3 (RM)Interpretation & Action
Complete Reaction One spot at low RfTwo distinct spotsOne spot at high Rf that is absent in Lane 1The synthesis is successful. The starting material has been fully consumed to form the less polar product. Proceed with workout and purification.
Incomplete Reaction One spot at low RfAn elongated spot or two overlapping spotsTwo spots, one matching the SM and one new spot at a higher RfThe reaction has not gone to completion. More time or additional reagents may be needed. Continue to monitor.
Failed Reaction One spot at low RfOne spot at low RfOne spot that aligns perfectly with the SM spotNo product has been formed. Review reaction conditions, reagent purity, and temperature.
Complex Mixture One spot at low RfMultiple spotsMultiple spots, including potential SM and Product spotsSide reactions may be occurring. This could indicate issues with temperature control or stoichiometry. Consider optimizing conditions.
Hypothetical Quantitative Data

The following table summarizes expected results for a successful reaction run in a 2:1 Hexane:Ethyl Acetate mobile phase.

CompoundPolarityExpected Rf ValueAppearance
N-isopropylhydroxylamine (SM)High~ 0.25Appears in SM and Co-spot lanes; absent in RM lane at completion.
O-ethyl-N-isopropylhydroxylamine (P)Medium~ 0.60Appears in RM and Co-spot lanes; absent in SM lane.
Quaternary Salt (Byproduct)Very High (Ionic)~ 0.00Remains on the origin.

Part 4: Visualizing the TLC Workflow

The following diagram outlines the logical flow of the validation protocol.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_viz Visualization cluster_analysis Analysis A Prepare Mobile Phase (e.g., 2:1 Hexane:EtOAc) B Saturate TLC Chamber A->B C Prepare & Spot Plate (SM | Co-spot | RM) B->C D Develop Plate in Chamber C->D E Dry Plate & Mark Solvent Front D->E F View under UV Light (254 nm) E->F G Dip in KMnO4 Stain F->G H Heat Gently G->H I Spots Appear (Yellow/Brown) H->I J Calculate Rf Values I->J K Compare Lanes: SM vs. Co vs. RM J->K L Complete K->L Product spot appears SM spot disappears M Incomplete K->M Both SM and Product spots present N Failed/Side Products K->N Only SM spot or multiple new spots

Caption: Workflow for the self-validating TLC analysis of O-ethyl-N-isopropylhydroxylamine synthesis.

Conclusion

This guide details a robust and self-validating TLC method for monitoring the synthesis of O-ethyl-N-isopropylhydroxylamine. By understanding the principles behind mobile phase selection, employing a co-spotting technique for unambiguous identification, and using an appropriate visualization stain, researchers can gain reliable, real-time insights into their reaction's progress. This approach not only confirms the formation of the desired product but also provides crucial information for troubleshooting and optimizing the synthetic protocol, ensuring both efficiency and scientific integrity in the laboratory.

References

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • LabXchange. (2024). Lab Procedure: Thin Layer Chromatography. [Link]

  • University of York, Chemistry Teaching Labs. Determining a solvent system. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • Scribd. TLC Visualization Reagents Guide. [Link]

  • University of York, Chemistry Teaching Labs. Visualising plates. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78763, N-isopropylhydroxylamine. [Link]

Sources

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